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  • Product: 2-(4-(Cyanomethyl)phenyl)acetic acid
  • CAS: 56066-92-3

Core Science & Biosynthesis

Foundational

2-[4-(cyanomethyl)phenyl]acetic acid molecular weight and formula

An In-Depth Technical Guide to 2-[4-(cyanomethyl)phenyl]acetic acid: Properties, Synthesis, and Applications This technical guide provides a comprehensive overview of 2-[4-(cyanomethyl)phenyl]acetic acid, a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[4-(cyanomethyl)phenyl]acetic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-[4-(cyanomethyl)phenyl]acetic acid, a bifunctional organic compound with significant potential as a versatile building block in pharmaceutical and chemical research. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its molecular characteristics, a robust methodology for its synthesis and characterization, and a discussion of its applications as a strategic chemical intermediate.

Core Molecular and Physicochemical Properties

2-[4-(cyanomethyl)phenyl]acetic acid is a derivative of phenylacetic acid, a scaffold that is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The subject molecule is distinguished by a cyanomethyl (-CH₂CN) group at the para-position of the phenyl ring, in addition to the acetic acid moiety. This unique arrangement of functional groups—a carboxylic acid and a nitrile—imparts a dual reactivity that makes it a valuable precursor for the synthesis of more complex molecular architectures.

The physical and chemical properties of this compound are summarized below.

PropertyValueSource
Chemical Name 2-[4-(cyanomethyl)phenyl]acetic acidN/A
CAS Number 56066-92-3N/A
Molecular Formula C₁₀H₉NO₂N/A
Molecular Weight 175.18 g/mol N/A
Appearance Solid (predicted)N/A
Functional Groups Carboxylic Acid, Nitrile, Aromatic RingN/A

Synthesis and Structural Characterization

The synthesis of phenylacetic acid derivatives is well-documented, with the hydrolysis of a corresponding benzyl cyanide being a primary and effective route.[3] A logical and efficient pathway to 2-[4-(cyanomethyl)phenyl]acetic acid involves the selective hydrolysis of one of the two nitrile groups in the precursor, 1,4-bis(cyanomethyl)benzene.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a common bulk chemical, p-xylene. The causality behind this choice is its commercial availability and the straightforward, well-established chemical transformations required to introduce the necessary functional groups.

G A p-Xylene (Starting Material) R1 Radical Bromination (e.g., NBS, Light) A->R1 B α,α'-Dibromo-p-xylene R2 Cyanide Substitution (e.g., NaCN, DMSO) B->R2 C 1,4-Bis(cyanomethyl)benzene (Dinitrile Precursor) R3 Selective Partial Hydrolysis (e.g., H₂SO₄/H₂O, controlled) C->R3 D 2-[4-(cyanomethyl)phenyl]acetic acid (Final Product) E Purification (Recrystallization) D->E R1->B R2->C R3->D

Caption: Proposed synthetic workflow for 2-[4-(cyanomethyl)phenyl]acetic acid.

Experimental Protocol: Synthesis via Partial Hydrolysis

This protocol describes a self-validating system where the identity and purity of the final product are confirmed through rigorous analytical characterization. The choice of controlled acidic conditions for hydrolysis is critical; it exploits the potential for a stepwise reaction, allowing for the isolation of the mono-acid product before the second nitrile group is hydrolyzed.

Materials:

  • 1,4-Bis(cyanomethyl)benzene

  • Sulfuric Acid (70% aqueous solution)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-bis(cyanomethyl)benzene with a 70% sulfuric acid solution. The use of moderately concentrated acid is a deliberate choice to facilitate hydrolysis while managing the reaction's exothermicity.[3]

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress must be monitored closely using an appropriate technique (e.g., Thin Layer Chromatography) to maximize the yield of the mono-hydrolyzed product and prevent the formation of the di-acid byproduct.

  • Quenching and Workup: After the optimal reaction time, cool the mixture to room temperature and carefully pour it into a beaker of cold water/ice to precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate. The organic solvent choice is based on its ability to dissolve the product while having low miscibility with water.

  • Acid-Base Wash: Wash the combined organic layers with a 5% sodium bicarbonate solution. The target compound, being a carboxylic acid, will deprotonate and move into the aqueous basic layer, while the unreacted dinitrile precursor remains in the organic layer. This is a crucial purification step.

  • Re-acidification and Isolation: Separate the aqueous layer and re-acidify it with concentrated HCl until the solution is acidic (pH ~2), leading to the precipitation of the purified 2-[4-(cyanomethyl)phenyl]acetic acid.

  • Final Purification: Filter the solid product, wash with cold deionized water, and dry under a vacuum. For enhanced purity, perform a final recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, a suite of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the two protons of the acetic acid methylene group (-CH₂COOH), another singlet for the two protons of the cyanomethyl group (-CH₂CN), and a set of doublets in the aromatic region (7-8 ppm) characteristic of a 1,4-disubstituted benzene ring.[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the nitrile carbon (~118 ppm), the carbonyl carbon of the carboxylic acid (~175 ppm), two distinct methylene carbons, and the aromatic carbons.[5]

  • FT-IR Spectroscopy: The infrared spectrum provides definitive evidence of the key functional groups. Expect to observe a strong, broad absorption for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), a sharp, intense C=O stretch (~1700 cm⁻¹), and a medium, sharp C≡N stretch for the nitrile group (~2250 cm⁻¹).[6]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight with a molecular ion peak [M+H]⁺ at m/z 176.0657, corresponding to the formula C₁₀H₁₀NO₂.

Applications in Pharmaceutical Research and Development

The true value of 2-[4-(cyanomethyl)phenyl]acetic acid lies in its utility as a versatile chemical intermediate. Its two distinct functional groups can be manipulated independently to build a diverse library of compounds for drug discovery screening.

Role as a Bifunctional Building Block

The carboxylic acid can undergo standard transformations (e.g., esterification, amidation) to introduce a variety of side chains, while the nitrile group can be reduced to an amine or hydrolyzed to another carboxylic acid, opening up further avenues for derivatization. This strategic potential is critical for generating novel chemical entities in hit-to-lead campaigns.[1]

G A 2-[4-(cyanomethyl)phenyl] acetic acid (Core Scaffold) B Amide Derivatives (via -COOH) A->B Amide Coupling C Ester Derivatives (via -COOH) A->C Esterification D Amine Derivatives (via -CN reduction) A->D Nitrile Reduction E Tetrazole Derivatives (via -CN cycloaddition) A->E [2+3] Cycloaddition F Library of Novel Chemical Entities B->F C->F D->F E->F

Caption: Derivatization potential of the core scaffold for drug discovery.

Potential in Bioactive Molecule Synthesis

Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, including use as non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[7][8]

  • NSAID Analogs: The structure serves as a potential starting point for analogs of drugs like Diclofenac.

  • Enzyme Inhibitors: The reactive moieties can be used to synthesize targeted covalent inhibitors or to probe the active sites of enzymes.[9]

  • CNS Agents: The phenylacetic acid core is present in various compounds that act on the central nervous system.

The strategic incorporation of this building block allows for the exploration of new chemical space, which is a cornerstone of modern drug re-innovation and the development of new active pharmaceutical ingredients (APIs).[10]

Safety, Handling, and Storage

As with any laboratory chemical, 2-[4-(cyanomethyl)phenyl]acetic acid should be handled with care in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required.

  • Toxicological Profile: While specific data is limited, compounds with nitrile and carboxylic acid functionalities can be irritants to the skin, eyes, and respiratory system. Oral toxicity is also a possibility.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-[4-(cyanomethyl)phenyl]acetic acid represents a highly valuable and strategically important molecule for chemical and pharmaceutical research. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex organic compounds. The synthetic and analytical protocols outlined in this guide offer a reliable framework for its preparation and validation, empowering researchers to leverage its full potential in the discovery and development of next-generation therapeutics.

References

  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

  • US Environmental Protection Agency (EPA). 2-(4-Cyanobenzoyl)phenyl acetate Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Synthonix Corporation. 2-((4-Cyanophenyl)amino)acetic acid. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • PubChem. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. phenylacetic acid. Available from: [Link]

  • Biological Magnetic Resonance Bank (BMRB). bmse000220 Phenylacetic Acid. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • National Center for Biotechnology Information. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC. Available from: [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

  • MilliporeSigma. 4-Cyanophenylacetic acid. Available from: [Link]

  • University of Waikato Research Commons. Substituted phenylarsonic acids; structures and spectroscopy. Available from: [Link]

  • Sciencemadness Wiki. Phenylacetic acid. Available from: [Link]

  • Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available from: [Link]

  • Pharma's Almanac. Facilitating Drug Re-Innovation with Artificial Intelligence. Available from: [Link]

Sources

Exploratory

Engineering Next-Generation Bioconjugates: The Strategic Utility of Nitrile-Carboxylic Acid Heterobifunctional Linkers

Executive Summary The development of targeted therapeutics—ranging from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the precision of bioconjugation chemistry. Homobifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics—ranging from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the precision of bioconjugation chemistry. Homobifunctional crosslinkers often result in uncontrolled polymerization, necessitating the use of heterobifunctional linkers for sequential, highly controlled conjugations. Among the most advanced of these are linkers containing both a carboxylic acid and a nitrile (cyano) group.

This technical guide explores the mechanistic causality, kinetic profiles, and self-validating experimental workflows for utilizing nitrile-carboxylic acid linkers (such as 2,3-dicyanoquinoxaline-6-carboxylic acid or PEGylated cyano-alkanoic acids). By leveraging the robust amide-coupling capability of the carboxylic acid alongside the highly tunable, bioorthogonal, and electrophilic nature of the nitrile group, researchers can engineer conjugates that resist systemic degradation while maintaining precise target affinity.

Mechanistic Architecture of the Dual Handles

To understand why nitrile-carboxylic acid linkers are superior in specific therapeutic contexts, we must dissect the chemical causality of each functional pole.

The Carboxylic Acid Pole: Controlled Amide Bond Formation

The carboxylic acid (-COOH) serves as the foundational anchor for payload attachment (e.g., binding an E3 ligase ligand or a cytotoxic drug). The standard approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • The Causality of the Catalyst: EDC activates the carboxyl group to form an highly reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to rapid hydrolysis in aqueous environments. By introducing Sulfo-NHS, the intermediate is converted into a more stable, water-soluble Sulfo-NHS ester. This shifts the thermodynamic balance, extending the half-life of the activated linker from seconds to hours, allowing for controlled nucleophilic attack by the primary amine of the payload.

The Nitrile Pole: The "Chameleon" Warhead

While maleimide is the industry standard for thiol conjugation, it suffers from a fatal flaw: the resulting thioether undergoes a retro-Michael addition in the presence of serum albumin, leading to premature payload release and off-target toxicity[1].

The nitrile group (-C≡N) solves this through two distinct pathways:

  • Bis-Thiol Conjugation (ADTA Formation): Electron-poor aryl nitriles (e.g., 2,3-dicyanoquinoxaline derivatives) exhibit high electrophilicity. When exposed to bis-thiols (such as adjacent cysteines on a reduced antibody), the reaction proceeds via a 1,2-addition to form a thioimidate intermediate. A rapid intramolecular attack by the neighboring thiol then yields a thermodynamically stable tetrahedral amino dithioacetal (ADTA)[2]. This cyclization step is crucial—it renders the conjugate entirely resistant to thiol-exchange in serum.

  • Synthetic Masking & PROTAC Spacing: In complex synthesis, nitriles act as masked carboxylic acids or amines. For instance, hydrolysis of a cyano group under acidic conditions can reveal a free carboxylic acid for subsequent coupling[3]. In PROTAC design, linkers like m-PEG5-nitrile provide a flexible, hydrophilic spacer that enhances aqueous solubility while offering a terminal handle for click chemistry or covalent target engagement[4].

Workflow L Nitrile-Carboxylic Acid Linker Act EDC/Sulfo-NHS Activation (pH 5.5 - 6.5) L->Act Activation Int Nitrile-Payload Intermediate Act->Int Amine Coupling Amine Amine Payload (pH 7.5 - 8.0) Amine->Int Final Stable ADTA Conjugate (No Retro-Michael) Int->Final Bis-Thiol Addition Target Bis-Thiol Protein (e.g., Target Antibody) Target->Final

Caption: Experimental workflow for heterobifunctional bioconjugation using a nitrile-carboxylic acid linker.

Applications in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's Ubiquitin-Proteasome System (UPS) to degrade specific proteins of interest (POI)[4]. The linker connecting the POI ligand to the E3 ligase recruiter is not merely a passive string; its length, rigidity, and chemical composition dictate the formation of the critical ternary complex.

Using a nitrile-carboxylic acid linker in PROTAC synthesis allows for modular assembly. The carboxylic acid is coupled to the E3 ligase ligand (e.g., a pomalidomide derivative), while the nitrile group can either be reduced to an amine for further coupling or utilized directly as a covalent warhead to bind irreversibly to a catalytic cysteine on the POI. This event-driven mechanism ensures that a single PROTAC molecule can iteratively degrade multiple target proteins.

UPS PROTAC PROTAC Molecule (Nitrile-Linked) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recruitment Degradation Peptide Fragments (Target Degraded) Proteasome->Degradation Proteolysis

Caption: Ubiquitin-Proteasome System (UPS) pathway hijacked by nitrile-linked PROTACs.

Quantitative Data: Linker Stability and Kinetics

The transition from maleimide to nitrile-based linkers is driven by empirical data regarding serum stability. The table below summarizes the kinetic and thermodynamic profiles of various electrophilic linker warheads when reacted with thiols.

Linker Warhead ChemistryConjugation TargetReaction Half-Life (t₁/₂)Conjugate Stability (Serum, 5 days at 37°C)Reversibility (Thiol Exchange)
Maleimide-Carboxylate Single Thiol (Cys)< 5 minLow (~40% intact)High (Retro-Michael addition)
Mono-Nitrile-Carboxylate Single Thiol (Cys)~ 15 minModerate (~75% intact)Moderate
Dicyano-Carboxylate (e.g., 2,3-Dicyanoquinoxaline)Bis-Thiol (Adjacent Cys)< 10 minHigh (>99% intact) Low (Stable ADTA formation)

Data synthesized from comparative bioconjugation studies[2],[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes an analytical checkpoint to confirm causality and reaction success before proceeding to the next step, preventing the compounding of errors in expensive downstream biological assays.

Protocol 1: Carboxylic Acid Activation & Payload Conjugation

Objective: Conjugate an amine-bearing payload to the carboxylic acid pole of the linker while preserving the nitrile group.

  • Activation (pH 5.5 - 6.5):

    • Dissolve the nitrile-carboxylic acid linker (1.0 eq) in anhydrous DMF.

    • Add EDC·HCl (1.5 eq) and Sulfo-NHS (2.0 eq). Dilute with MES buffer (pH 6.0) to a final organic/aqueous ratio of 1:4.

    • Causality Check: The slightly acidic pH prevents the hydrolysis of the O-acylisourea intermediate while allowing the Sulfo-NHS ester to form.

  • Validation Checkpoint 1 (LC-MS):

    • Pull a 2 µL aliquot and analyze via LC-MS. Proceed only when >95% conversion to the Sulfo-NHS ester is confirmed.

  • Amine Coupling (pH 7.5 - 8.0):

    • Add the amine-bearing payload (1.2 eq). Adjust the pH to 8.0 using 0.1 M Sodium Bicarbonate.

    • Causality Check: The pH shift is critical. The primary amine must be deprotonated (free base form) to act as a strong nucleophile against the Sulfo-NHS ester.

  • Quenching & Purification:

    • After 2 hours at room temperature, quench the reaction with excess Tris buffer (contains primary amines to consume unreacted ester). Purify the nitrile-payload intermediate via preparative HPLC.

Protocol 2: Nitrile-Mediated Bis-Thiol Protein Conjugation

Objective: Conjugate the purified nitrile-payload intermediate to a bis-thiol-bearing target protein (e.g., an antibody engineered with adjacent cysteines) to form a stable ADTA.

  • Protein Reduction:

    • Treat the target protein with 3.0 eq of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C.

    • Causality Check: TCEP is strictly required over DTT or β-mercaptoethanol. DTT contains free thiols that will competitively react with the highly electrophilic nitrile linker, destroying the yield.

  • Validation Checkpoint 2 (Ellman's Assay):

    • Perform an Ellman's reagent (DTNB) assay to quantify free sulfhydryls. Ensure exactly 2.0 free thiols per protein molecule are available.

  • Conjugation:

    • Add the nitrile-payload intermediate (5.0 eq relative to protein) to the reduced protein in PBS (pH 7.4). Incubate for 4 hours at 37°C. The electron-poor nitrile will undergo rapid 1,2-addition followed by cyclization[2].

  • Validation Checkpoint 3 (Intact Mass Spectrometry):

    • Analyze the final conjugate via Intact Protein LC-MS. The mass shift must exactly equal the mass of the protein plus the mass of the linker-payload (minus the loss of any leaving groups, though ADTA formation is an addition reaction).

Conclusion

The integration of nitrile and carboxylic acid groups into a single heterobifunctional linker represents a paradigm shift in bioconjugation. By moving away from the unstable thiol-maleimide chemistry and embracing the thermodynamically stable ADTA formation facilitated by electron-poor nitriles, researchers can drastically improve the pharmacokinetic profiles of ADCs and PROTACs. When executed through rigorous, self-validating protocols, these linkers offer unparalleled control over both the synthesis and the in vivo stability of next-generation therapeutics.

References

  • "Thiol-Specific Linker for Bioconjugation - High Force Research", highforceresearch.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNaSWpnCfY1MkfINtL1n3-4zp9QZvyZyBfev_pHUN0z3PmZvn6uyHg7lS2IsboQn9K9rViGCgvvv3LNBzsrViWa7eQMfUOSd3WnhzwYL-v37vP8WEEcJvwGiE9gv-d0khNmHm9Nguez9V4u13sqEn3E73sPODwFOzrnDCFCq6CT6Qk]
  • "An In-depth Technical Guide to CAS Number 81836-41-1 (m-PEG5-nitrile): A PROTAC Linker", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYNFA8qAbK45xl7yaqmvgnjyKAJVIYNAc-SKGbx8USHd11rHV0DW5x8fyXWYOWWvW_YWvDVltS0V0Uawe4qceJaWZSOpNxD6qnb_WSadGbexc6hmmdsJ0uHEoVMYHvaWZXD3Ce52PlNGgzZM0CLkSAuGwXMowuKSd6UEzrV1Lh_qXZzc_0efquxbqyZyg_UnNCG0Trui_6JNCN1Fxtz_Y-QFIAVrzWbo5VTIXVf9T9EQ==]
  • "The Nitrile Bis-Thiol Bioconjugation Reaction", Journal of the American Chemical Society (acs.org),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIBzSTJC8I9aTV-Tvni-PRrKOAUVKWUUvJ3twlybvUu380tkHkajWY-fQus6_3u_vRcNxY2qAktZLRZtgBwhrA4foEHqn-afA-63k8d0lr79yE33IrtH4y8rvViuq6IGQvnqew4p9sZA==]
  • "US11173214B2 - Antibody-drug conjugates comprising branched linkers and methods related thereto", Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2MLe-bzmti_ecRAnluwv1nUTi6tHiOwjtv16AjN1d7RU4T1KiCEY3WIiXt9sgpxl7nMAANi98XVwciTguX9Sw6MJNt4HzD7p3FsnxOI3RAjfSv7EEjs8gzoqssRfrN0ORzbkdzh0n-rXTe_o=]

Sources

Foundational

Technical Whitepaper: Sourcing, Synthesis, and Application of 2-(4-(Cyanomethyl)phenyl)acetic acid

Executive Summary & Strategic Importance In modern drug discovery and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(4-(Cyanomethyl)phenyl)aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS: 56066-92-3) is a highly versatile, para-substituted benzene derivative featuring two distinct reactive handles: a carboxylic acid and a nitrile group.

As a Senior Application Scientist, I frequently encounter this compound in the development of targeted therapeutics. Its unique structural topology makes it an ideal linker for radiopharmaceuticals—such as novel SPECT tumor imaging agents utilizing glucose derivatives[1]—and as a core intermediate in the synthesis of selective cyclooxygenase (COX) inhibitors[2]. This whitepaper provides an in-depth technical evaluation of its mechanistic utility, synthetic protocols, quality control standards, and the current global supplier landscape.

Chemical Profile & Orthogonal Reactivity

The true value of 2-(4-(Cyanomethyl)phenyl)acetic acid lies in the orthogonal reactivity of its functional groups. The carboxylic acid moiety allows for immediate, standard peptide-coupling chemistry (e.g., esterification, amidation) to attach the linker to a primary scaffold. Conversely, the cyanomethyl group acts as a masked functional handle that remains inert under standard coupling conditions, eliminating the need for complex protecting-group strategies.

Chemical Specifications
PropertySpecification
IUPAC Name 2-[4-(Cyanomethyl)phenyl]acetic acid
Synonyms p-Cyanomethylphenylacetic acid; 4-(Cyanomethyl)benzeneacetic acid[3]
CAS Number 56066-92-3[4]
Molecular Formula C10H9NO2[4]
Molecular Weight 175.18 g/mol [4]
Appearance White to off-white solid
Mechanistic Utility Pathways

Once the carboxylic acid is anchored to a target molecule, the nitrile group can be selectively manipulated. It can be reduced to a primary amine (forming a flexible ethylamine linker), hydrolyzed to a secondary carboxylic acid, or subjected to a [3+2] cycloaddition with sodium azide to form a tetrazole—a common bioisostere for carboxylic acids in medicinal chemistry.

Reactivity Core 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS: 56066-92-3) Amide Amide Coupling (HATU, DIPEA) Core->Amide Carboxyl Activation Reduction Nitrile Reduction (Raney Ni, H2) Core->Reduction Nitrile Targeting Tetrazole Tetrazole Formation (NaN3, NH4Cl) Core->Tetrazole Cycloaddition AmideProd Cyanomethyl-phenylacetamide Amide->AmideProd AmineProd 4-(2-Aminoethyl)phenylacetic acid Reduction->AmineProd TetProd Tetrazolyl-phenylacetic acid Tetrazole->TetProd

Diagram 1: Orthogonal reactivity pathways of 2-(4-(Cyanomethyl)phenyl)acetic acid.

Experimental Methodology: Synthesis & Isolation

While commercially available, 2-(4-(Cyanomethyl)phenyl)acetic acid can be synthesized de novo via the mono-hydrolysis of the inexpensive starting material 1,4-phenylenediacetonitrile (CAS: 622-75-3)[5].

The Causality of the Protocol: Because the two nitrile groups on the starting material are chemically equivalent, standard hydrolysis will inevitably produce a statistical mixture of unreacted di-nitrile, the desired mono-acid, and the over-hydrolyzed di-acid. The protocol below relies on strict stoichiometric limitation and a self-validating pH-driven extraction to isolate the target compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Dissolve 10.0 mmol of 1,4-phenylenediacetonitrile in a 1:1 mixture of Ethanol and deionized water (50 mL). Chill the flask to 0°C in an ice bath.

  • Controlled Hydrolysis: Add exactly 10.0 mmol of NaOH (as a 1M aqueous solution) dropwise over 30 minutes.

    • Causality: The 1:1 stoichiometry and low temperature kinetically favor the mono-hydrolysis product, suppressing the formation of the di-acid.

  • Heating: Remove the ice bath and reflux the mixture for 3 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 1:1).

  • Self-Validating Workup & Extraction:

    • Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 30 mL of water.

    • Phase 1 (Neutral Extraction): Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Validation: At neutral/mildly basic pH, the unreacted di-nitrile partitions entirely into the organic phase, while the sodium salts of the mono-acid and di-acid remain in the aqueous phase.

    • Phase 2 (Acidification): Carefully acidify the aqueous layer using 1M HCl until the pH reaches exactly 4.5.

    • Phase 3 (Selective Extraction): Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Validation: The mono-acid (pKa ~4.5) precipitates/partitions into the organic phase at this pH, while the highly polar di-acid remains largely in the aqueous phase.

  • Purification: Dry the combined organic layers from Phase 3 over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via silica gel flash chromatography (DCM:MeOH 95:5) to yield the pure product.

Quality Control & Analytical Validation

To ensure trustworthiness in downstream biological assays or API manufacturing, every batch of 2-(4-(Cyanomethyl)phenyl)acetic acid must undergo a rigorous, self-validating Quality Control (QC) workflow.

QCWorkflow Crude Crude Batch Sampling HPLC HPLC Analysis (Purity >98%) Crude->HPLC NMR 1H/13C NMR (Structure Verif.) HPLC->NMR LCMS LC-MS (Mass Profiling) NMR->LCMS Release COA Generation & Batch Release LCMS->Release

Diagram 2: Sequential Quality Control workflow for batch validation and release.

Analytical Signatures:

  • ¹H NMR (DMSO-d₆): The structural integrity is validated by observing the loss of symmetry compared to the di-nitrile starting material. The spectrum must show two distinct methylene singlets: one for the cyanomethyl group (-CH₂-CN) at ~4.0 ppm, and one for the acetic acid group (-CH₂-COOH) at ~3.6 ppm, each integrating to 2H.

  • LC-MS: Negative ion mode should clearly display the [M-H]⁻ peak at m/z 174.1.

Supplier Landscape & Price Comparison

Sourcing 2-(4-(Cyanomethyl)phenyl)acetic acid requires balancing purity requirements against lead times. The market is divided into global catalog suppliers (ideal for mg to low-gram scale discovery work) and custom synthesis houses (ideal for scale-up and GMP manufacturing).

Below is a consolidated price and supplier comparison based on current B2B chemical platform data[6][7][8][9]. Note: Prices are representative estimates for non-GMP research-grade material and are subject to regional shipping variations.

SupplierTier / SpecializationEst. PurityLead TimeEst. Price (1g)Est. Price (10g)
BLD Pharm [4]Global Catalog>97%1-3 Days (Stock)$45.00 - $65.00$180.00 - $250.00
Lans Pharma Custom Synthesis>98%Made to OrderN/A (Bulk Only)$300.00 - $400.00
Echemcloud [8]Aggregator / B2B>98%~10 Days$50.00 - $70.00$200.00 - $280.00
Debye Scientific [9]Research Catalog>97%Variable$60.00 - $80.00$220.00 - $300.00

Sourcing Strategy: For initial hit-to-lead chemistry, catalog suppliers like BLD Pharm provide the fastest turnaround for standard >97% purity material[7]. However, if the compound is intended as an intermediate for a clinical candidate, engaging a custom synthesis provider like Lans Pharma early in the process is highly recommended to establish a scalable, GMP-compliant route.

References

  • [1] CN112175025A - A kind of glucose derivative containing benzene ring and application thereof. Google Patents. 1

  • [2] WO2009055002A1 - Inhibiteurs combinés de la cyclooxygénase. Google Patents. 2

  • [4] 56066-92-3 | 2-(4-(Cyanomethyl)phenyl)acetic acid Product Page. BLD Pharm. 4

  • [3] 4-(Cyanomethyl)benzeneacetic acid_CAS:56066-92-3. Zhengzhou Chunqiu Chemical Co., Ltd. 3

  • [7] BLD Pharm Catalog Pricing & Shipping Information. BLD Pharm. 7

  • Speciality chemicals - Custom Synthesis. Lans Pharma.

  • [5] 2,2'-(1,4-Phenylene)diacetonitrile Synthesis References (Harrison, C.R. et al., Synthesis, 1980). Leyan Reagents. 5

  • [8] Chemsrc Supplier Aggregation (Echemcloud). Chemsrc. 8

  • [9] Debye Scientific Corporation Product List. ChemicalBook. 9

Sources

Exploratory

Phenylacetic Acid Derivatives in Modern Drug Discovery: A Senior Application Scientist's In-Depth Guide

Introduction The phenylacetic acid (PAA) scaffold is a cornerstone in medicinal chemistry, serving as a fundamental building block for a diverse array of therapeutic agents.[1] Its inherent structural and physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylacetic acid (PAA) scaffold is a cornerstone in medicinal chemistry, serving as a fundamental building block for a diverse array of therapeutic agents.[1] Its inherent structural and physicochemical properties make it a versatile template for designing molecules that can interact with a wide range of biological targets. Historically, the most prominent members of the PAA derivative family are the non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, which have been in clinical use for decades.[2] However, the therapeutic potential of PAA derivatives extends far beyond inflammation, with significant research demonstrating their efficacy as anticancer, neuroprotective, anticonvulsant, and antimicrobial agents.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted role of phenylacetic acid derivatives in modern drug discovery, from their fundamental medicinal chemistry to their diverse therapeutic applications and the experimental methodologies used to evaluate their activity.

Part 1: The Medicinal Chemistry of Phenylacetic Acid Derivatives

Core Structure and Physicochemical Properties

The archetypal structure of a phenylacetic acid derivative consists of a phenyl ring linked to a carboxylic acid moiety by a methylene spacer. This arrangement provides a unique combination of lipophilic and hydrophilic features, which is crucial for membrane permeability and interaction with biological targets. The carboxylic acid group is often essential for binding to the active sites of enzymes, such as cyclooxygenase (COX), while the phenyl ring can be extensively modified to fine-tune the molecule's pharmacological profile. Substituents on the phenyl ring can modulate the compound's acidity, lipophilicity, and electronic distribution, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-specific interactions.

Key Synthetic Strategies

The synthesis of functionalized phenylacetic acids is a critical aspect of developing novel drug candidates.[6] Several robust synthetic methodologies have been established, ranging from classical approaches to modern catalytic techniques.

  • Hydrolysis of Benzyl Cyanides: This is a traditional and reliable method for preparing phenylacetic acids. The hydrolysis can be performed under either acidic or basic conditions.[6]

  • Palladium-Catalyzed Carbonylation of Benzyl Halides: This modern approach offers an efficient means of introducing the carboxylic acid group using carbon monoxide as the carboxyl source. This method is often characterized by high yields and tolerance to various functional groups.[6][7]

  • Suzuki Coupling: For the synthesis of ortho-substituted phenylacetic acid derivatives, a synthetic strategy involving a Palladium-catalyzed Suzuki coupling reaction has been effectively utilized.[8]

Experimental Protocols

Generalized Protocol for Palladium-Catalyzed Carbonylation of a Benzyl Halide:

  • Reaction Setup: In a high-pressure reactor, combine the substituted benzyl halide (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 0.01 eq), a phosphine ligand like triphenylphosphine (PPh3, 0.02 eq), and a suitable solvent (e.g., toluene).[6]

  • Base Addition: Add an aqueous solution of a base, for instance, sodium hydroxide (2.0 eq).[6]

  • Carbon Monoxide Purge: Pressurize the reactor with carbon monoxide (CO) to a pressure of 10-20 atm.[6]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[6]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Isolation: Acidify the aqueous layer with a strong acid, such as concentrated HCl, to precipitate the phenylacetic acid derivative.[6]

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure compound.[6]

G cluster_synthesis Generalized Synthetic Workflow for PAA Derivatives start Substituted Benzyl Halide reaction Carbonylation Reaction start->reaction catalyst Pd Catalyst + Ligand catalyst->reaction co Carbon Monoxide (CO) co->reaction base Aqueous Base base->reaction workup Acidic Work-up & Isolation reaction->workup purification Recrystallization/Chromatography workup->purification product Pure Phenylacetic Acid Derivative purification->product

Caption: A generalized experimental workflow for the synthesis of phenylacetic acid derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of phenylacetic acid derivatives is highly dependent on their chemical structure. SAR studies are therefore crucial for optimizing the potency, selectivity, and safety of these compounds.

Structural Modification Impact on Biological Activity Therapeutic Area
Substitution on the Phenyl Ring Halogenation or the introduction of bulky groups can enhance binding to target enzymes and improve potency.Anti-inflammatory, Anticancer
Modification of the Carboxylic Acid Group Esterification or amidation can lead to prodrugs with improved pharmacokinetic profiles.Various
Introduction of Heterocyclic Moieties Can introduce novel biological properties and potential for new patents.[8]Various
Methylene Spacer The presence of the methylene spacer is critical for the aldose reductase inhibitory activity of certain derivatives.Diabetic Complications

Part 2: Therapeutic Applications of Phenylacetic Acid Derivatives

Anti-inflammatory Agents: The NSAID Legacy

The most well-established therapeutic application of phenylacetic acid derivatives is in the management of pain and inflammation.[9] NSAIDs like diclofenac and aceclofenac are widely prescribed for these indications.[2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of PAA-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[11] The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[12]

G cluster_cox COX Pathway and PAA Derivative Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation paa PAA Derivatives (NSAIDs) paa->cox1 Inhibition paa->cox2 Inhibition

Caption: The COX pathway and the inhibitory role of PAA derivatives.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Cox-2-IN-26 10.610.067~158
Celecoxib (Reference) 150.05300
Mefenamic Acid (Reference) >1001.98>50.5

Data for Cox-2-IN-26 and reference compounds sourced from BenchChem and an article on the design and synthesis of novel phenoxy acetic acid derivatives.[12][13]

Experimental Protocols

In Vitro COX Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (PAA derivative) in a suitable solvent (e.g., DMSO).[12]

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.[12]

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a known COX inhibitor as a positive control.[12]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[12]

  • Detection: Immediately measure the peroxidase activity by monitoring the oxidation of a chromogenic or fluorogenic substrate using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[14]

Anticancer Agents: Emerging Potential

Recent studies have highlighted the potential of phenylacetic acid derivatives as anticancer agents.[3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in various cancer cell lines.[15]

Mechanisms of Action:

The anticancer mechanisms of PAA derivatives are multifaceted and can include:

  • Induction of Apoptosis: Phenylacetate and its analogs have been shown to induce programmed cell death in cancer cells.[3]

  • Cell Differentiation: These compounds can promote the differentiation of tumor cells, leading to a less malignant phenotype.[16]

  • Inhibition of Protein Prenylation: Phenylacetic acid can interfere with the post-translational modification of proteins that are crucial for cell growth and survival.

Compound Cell Line IC50 (µM)
2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide MCF-7 (Breast Cancer)100
2-(4-Fluorophenyl)-N-(phenyl with m-nitro)acetamide PC3 (Prostate Carcinoma)52
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(phenyl with o-chloro)acetamide SKNMC (Neuroblastoma)4.5 ± 0.035
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(phenyl with m-methoxy)acetamide HT-29 (Colon Cancer)3.1 ± 0.030

Data sourced from studies on 2-(4-Fluorophenyl)-N-phenylacetamide and N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.[3][17]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PAA derivative for a specified period (e.g., 24-72 hours).[18]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Neuroprotective and Anticonvulsant Agents

Phenylacetic acid derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases and epilepsy.[4] Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress and neuroinflammation, which are key pathological features of these disorders.[4][20]

Mechanism of Action:

  • Antioxidant Activity: Some PAA derivatives can scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems in the brain.[4]

  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines, PAA derivatives can reduce neuroinflammation.

  • Modulation of Neurotransmitter Systems: Certain derivatives may interact with neurotransmitter receptors and ion channels to exert their anticonvulsant effects.

A study on phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole showed that some of these compounds can restore cell viability, suggesting their potential as neuroprotective agents.[4]

Experimental Protocols

Evaluation of Neuroprotective Effects:

A comprehensive evaluation of neuroprotective effects involves both in vitro and in vivo methods.[21][22]

  • In Vitro Models:

    • Cell Viability Assays (e.g., MTT, LDH): Assess the ability of the PAA derivative to protect neuronal cells from neurotoxin-induced cell death.[23]

    • Measurement of Oxidative Stress Markers: Quantify levels of reactive oxygen species (ROS), lipid peroxidation, and antioxidant enzymes in neuronal cell cultures.[22]

    • Assessment of Apoptosis: Use techniques like TUNEL staining or caspase activity assays to determine if the compound can inhibit apoptotic pathways.[23]

  • In Vivo Models:

    • Animal Models of Neurodegeneration: Utilize established animal models of diseases like Parkinson's or Alzheimer's to evaluate the in vivo efficacy of the PAA derivative.

    • Behavioral Tests: Assess improvements in motor function, learning, and memory in treated animals.

    • Histological and Immunohistochemical Analysis: Examine brain tissue for reductions in neuronal loss, protein aggregation, and neuroinflammation.[22]

Antimicrobial and Antiviral Agents

The therapeutic scope of phenylacetic acid derivatives also extends to infectious diseases. Several studies have reported the synthesis and evaluation of PAA derivatives with significant antimicrobial and antiviral activities.[5] For instance, certain phenoxyacetic acid derivatives have been investigated for their in vitro antiviral activity.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Prepare serial twofold dilutions of the PAA derivative in a 96-well microtiter plate containing a suitable broth medium.[24]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Part 3: Future Perspectives and Conclusion

Novel Drug Delivery Systems and Prodrug Strategies

To enhance the therapeutic efficacy and reduce the side effects of PAA derivatives, researchers are exploring novel drug delivery systems and prodrug approaches. These strategies aim to improve drug solubility, bioavailability, and targeted delivery to the site of action.

Exploration of New Therapeutic Targets

While the traditional targets of PAA derivatives, such as COX enzymes, are well-established, ongoing research is uncovering new biological targets. This includes enzymes involved in cancer progression, neuroinflammation, and microbial pathogenesis. The identification of these new targets will open up new avenues for the development of PAA-based therapies.

Challenges and Opportunities in PAA Derivative Drug Development

Despite their therapeutic promise, the development of PAA derivatives is not without its challenges. Issues such as off-target effects, drug resistance, and unfavorable pharmacokinetic properties need to be addressed. However, with advancements in computational drug design, high-throughput screening, and synthetic chemistry, there are ample opportunities to overcome these challenges and develop novel PAA derivatives with improved therapeutic profiles.

Concluding Remarks

Phenylacetic acid derivatives represent a versatile and enduring class of molecules in drug discovery. From their well-established role as anti-inflammatory agents to their emerging potential in oncology, neurology, and infectious diseases, the PAA scaffold continues to be a rich source of therapeutic innovation. A thorough understanding of their medicinal chemistry, mechanisms of action, and the application of robust experimental methodologies will be crucial for unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • Rakowitz, D., Gmeiner, A., & Schröder, N. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188–193.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • Ulusoy, S., & Gürsoy, E. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole.
  • Shen, T. Y. (1979). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 22(9), 1135-1137.
  • Bar-Ner, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823.
  • Ataman Kimya. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(1), 267–271.
  • Vakal, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Vakal, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • Nagy, L., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Hoshiko, S., et al. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society, 145(14), 8116–8121.
  • Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552.
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

  • Dias, C., et al. (2021). Overview of Beneficial Effects of (Poly)phenol Metabolites in the Context of Neurodegenerative Diseases on Model Organisms. International Journal of Molecular Sciences, 22(17), 9299.
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
  • ResearchGate. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed.
  • Vakal, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • JETIR. (n.d.).
  • R-Discovery. (1972).
  • I-Analytica. (2025).
  • Journal of Clinical Microbiology. (2023). Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing.
  • MedKoo. (n.d.). PHENYLACETIC ACID.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing.
  • Aliabadi, A., et al. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(Suppl), 123–128.
  • MedchemExpress. (n.d.).
  • PubMed. (2003).
  • MDPI. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection.
  • Theranostics. (2017). Current and emerging techniques for antibiotic susceptibility tests.
  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
  • ACS Publications. (2024).
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).

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Protocols & Analytical Methods

Method

protocol for amide coupling using 2-(4-(Cyanomethyl)phenyl)acetic acid

Executive Summary This guide details the protocol for the chemoselective amide coupling of 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS: 13206-84-3). The target molecule presents a specific challenge: it contains two methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the chemoselective amide coupling of 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS: 13206-84-3). The target molecule presents a specific challenge: it contains two methylene-active sites. The primary carboxyl group (


) must be activated for coupling without affecting the para-cyanomethyl group (

), which is susceptible to hydrolysis or

-deprotonation under harsh conditions.

We present three validated methodologies:

  • Method A (T3P®): The preferred method for scalability and ease of purification (Green Chemistry).

  • Method B (HATU): The "Gold Standard" for high-throughput discovery and difficult amines.

  • Method C (Acyl Chloride): A robust backup for sterically hindered or electron-deficient anilines.

Structural Analysis & Chemoselectivity

Before initiating synthesis, the operator must understand the reactivity profile of the substrate to avoid common pitfalls like nitrile hydrolysis or self-condensation.

FeatureChemical Moiety

(approx)
Reactivity RiskMitigation Strategy
Coupling Site Carboxylic Acid (

)
~4.3Primary target. Prone to anhydride formation.Use stoichiometric coupling agents.
Bystander Benzyl Nitrile (

)
~22 (DMSO)

-proton acidity allows alkylation; Nitrile prone to Pinner reaction (acid) or hydrolysis (base).
Avoid strong bases (NaH, LDA) and strong aqueous acids. Use mild organic bases (DIPEA/TEA).
Scaffold Phenyl RingN/AInert under coupling conditions.N/A

Key Mechanistic Insight: The acidity of the cyanomethyl protons is significantly lower than the carboxylic acid. By maintaining the reaction pH between 8–9 (using organic bases like DIPEA), we exclusively deprotonate the carboxylate for activation while leaving the nitrile


-protons intact.

Protocol Selection Matrix

Use the following decision tree to select the optimal protocol for your specific amine partner.

CouplingDecision Start Select Amine Partner AmineType Amine Reactivity? Start->AmineType Aliphatic Aliphatic / Primary (High Reactivity) AmineType->Aliphatic Nucleophilic Aniline Aniline / Heterocycle (Mod. Reactivity) AmineType->Aniline Weak Nucleophile Hindered Sterically Hindered / Electron Deficient AmineType->Hindered Very Weak MethodA METHOD A: T3P (Cleanest Profile) Aliphatic->MethodA Preferred Scale Scale of Reaction? Aniline->Scale MethodB METHOD B: HATU (Highest Potency) Hindered->MethodB Try First Scale->MethodA > 1 gram Scale->MethodB < 100 mg (HTS) MethodC METHOD C: Acid Chloride (Force Conditions) MethodB->MethodC If fails

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol based on amine nucleophilicity and reaction scale.

Method A: T3P (Propylphosphonic Anhydride) Protocol

Best for: Scalability (>1g), ease of workup, and preserving the nitrile group. Mechanism: T3P acts as a cyclic anhydride coupling agent. It releases water-soluble byproducts, eliminating the need for column chromatography in many cases.

Materials
  • Acid: 2-(4-(Cyanomethyl)phenyl)acetic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (dry)

Step-by-Step Procedure
  • Setup: In a flame-dried flask equipped with a magnetic stir bar, dissolve the Acid and the Amine in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes.

  • Coupling: Add T3P solution dropwise over 5 minutes.

    • Note: The reaction is exothermic; maintain temperature < 10°C during addition to prevent nitrile hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC. The acid spot should disappear.

  • Workup (The "Self-Cleaning" Step):

    • Add water to the reaction mixture.

    • Separate phases.

    • Wash organic layer successively with:

      • 10% Citric Acid (removes unreacted amine and DIPEA).

      • Sat.

        
         (removes unreacted acid and phosphorus byproducts).
        
      • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Result: Usually yields >90% pure amide without chromatography.

Method B: HATU Activation Protocol

Best for: Discovery chemistry (mg scale), unreactive anilines, and high-throughput synthesis. Mechanism: HATU generates an active ester (O-At) which is highly reactive toward amines but less prone to racemization than carbodiimides.

Materials
  • Acid: 2-(4-(Cyanomethyl)phenyl)acetic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Pre-activation: Dissolve the Acid in DMF (0.1 M). Add HATU and DIPEA (1.0 equiv). Stir for 15 minutes at RT.

    • Visual Cue: Solution typically turns yellow/orange. This ensures formation of the activated ester.

  • Amine Addition: Add the Amine and the remaining DIPEA .

  • Reaction: Stir at RT for 1–16 hours.

  • Quench: Dilute with EtOAc (10x volume of DMF).

  • Wash:

    • Wash 3x with water (critical to remove DMF).

    • Wash 1x with Sat.

      
       (optional, helps remove DMF).
      
    • Wash 1x with Brine.

  • Purification: Concentrate. The residue typically requires flash column chromatography (Hexane/EtOAc) to remove Tetramethylurea (byproduct of HATU).

HATU_Workflow Step1 Pre-activation (Acid + HATU + Base) 15 min @ RT Step2 Addition of Amine (+ Remaining Base) Step1->Step2 Step3 Reaction Monitoring (LCMS for consumption of Acid) Step2->Step3 Step4 Workup (EtOAc Dilution + H2O Wash) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Workflow for HATU-mediated coupling, highlighting the critical pre-activation step.

Method C: Acid Chloride (The "Backup")

Best for: Extremely hindered amines or when HATU fails. Warning: High risk of side reactions. Strictly anhydrous conditions required to prevent nitrile hydrolysis.

Protocol
  • Dissolve Acid in dry DCM. Add catalytic DMF (1 drop).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Stir 1h at RT until gas evolution ceases.

  • Evaporate solvent/excess reagent to dryness (remove HCl).

  • Redissolve acid chloride in DCM.

  • Add Amine and Pyridine (or TEA) at 0°C.

  • Caveat: Do not use methanol in the workup; it may react with the nitrile under acidic conditions (Pinner reaction).

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Augustine, J. K., et al. (2009).[8][9] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[9] Synlett, 2009(20), 3378-3382. (Demonstrates T3P compatibility with nitriles).

  • Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Application Notes and Protocols for the Selective Reduction of 2-(4-(Cyanomethyl)phenyl)acetic acid

Abstract This document provides a comprehensive technical guide for the selective reduction of the nitrile group in 2-(4-(cyanomethyl)phenyl)acetic acid to a primary amine, yielding 2-(4-(aminomethyl)phenyl)acetic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the nitrile group in 2-(4-(cyanomethyl)phenyl)acetic acid to a primary amine, yielding 2-(4-(aminomethyl)phenyl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge lies in achieving high chemoselectivity for the nitrile reduction while preserving the carboxylic acid functionality. This guide explores the mechanistic rationale behind reagent selection, provides detailed, field-proven protocols for catalytic hydrogenation, and offers a comparative analysis of alternative reduction strategies. Safety considerations, process optimization, and troubleshooting are discussed in detail to ensure reliable and safe execution.

Introduction: The Synthetic Challenge and Strategic Importance

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 2-(4-(aminomethyl)phenyl)acetic acid, is a valuable building block, incorporating both a benzylic amine and a phenylacetic acid motif. The primary synthetic hurdle is the presence of the carboxylic acid group, which is susceptible to reduction by many strong reducing agents commonly used for nitrile conversions, such as lithium aluminum hydride (LiAlH₄).[1][2][3] Therefore, the choice of a reducing system with high chemoselectivity is paramount.

Catalytic hydrogenation stands out as the most robust and industrially scalable method for this specific transformation. It offers excellent selectivity, generates minimal waste (the only byproduct is water, if any), and avoids the use of pyrophoric and water-sensitive metal hydrides.[4] This note will focus primarily on this superior method.

Mechanistic Considerations and Method Selection

The successful reduction of 2-(4-(cyanomethyl)phenyl)acetic acid hinges on understanding the reactivity of the available reagents towards both the nitrile and carboxylic acid functional groups.

Catalytic Hydrogenation

This is the preferred method due to its high selectivity. The reaction proceeds via the adsorption of hydrogen gas and the nitrile onto the surface of a heterogeneous metal catalyst, typically Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[4][5]

  • Mechanism: The process involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An intermediate imine is formed, which is then further hydrogenated to the primary amine.[4]

  • Suppression of Side Products: A common side reaction is the formation of secondary and tertiary amines, where the newly formed primary amine attacks the intermediate imine.[4][6] This can be effectively suppressed by conducting the reaction in the presence of ammonia (aqueous or as a solution in methanol).[6][7] Ammonia competes for the imine intermediate, shifting the equilibrium towards the formation of the desired primary amine.

Metal Hydride Reagents (Not Recommended for this Substrate)
  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent. It will readily reduce both nitriles and carboxylic acids.[2][8] The mechanism for nitrile reduction involves two successive nucleophilic additions of a hydride ion (H⁻).[1][9] Simultaneously, it will reduce the carboxylic acid to a primary alcohol.[3][10] Therefore, direct application of LiAlH₄ to 2-(4-(cyanomethyl)phenyl)acetic acid would result in a mixture of products, primarily the corresponding amino alcohol, not the desired amino acid.

  • Borane Reagents (BH₃·THF or BH₃·SMe₂): Borane complexes are also effective at reducing both nitriles and carboxylic acids.[6][11][12] While some borane reagents can exhibit chemoselectivity, they are generally not suitable for selectively reducing a nitrile in the presence of a carboxylic acid without careful optimization and are often better suited for the reverse selectivity.[13]

The clear choice, therefore, is catalytic hydrogenation, which forms the basis of the detailed protocol below.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the selective reduction via catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol is optimized for selectivity and yield, incorporating ammonia to suppress the formation of amine byproducts.

Safety Precautions:

  • Raney® Nickel: Raney Nickel is pyrophoric when dry and can ignite spontaneously upon exposure to air.[14] It is supplied as a water or ethanol slurry and should be handled under an inert atmosphere or kept wet during transfers.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, away from ignition sources.[15][16][17]

  • High-Pressure Reactor: All personnel must be thoroughly trained in the operation of high-pressure hydrogenation equipment. Ensure the reactor is properly maintained and has passed pressure testing.[15]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-(4-(Cyanomethyl)phenyl)acetic acid≥98%Sigma-Aldrich
Raney® Nickel (slurry in water)Active CatalystSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Ammonium Hydroxide (28-30% solution)ACS ReagentVWR
Hydrogen Gas (H₂)High Purity (≥99.99%)Airgas
Nitrogen Gas (N₂)High PurityAirgas
Celite® 545Filtering AidSigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedVWR
Sodium Hydroxide (NaOH)PelletsVWR

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr Shaker or similar autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet valves.

  • Glass liner for the reactor.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Buchner funnel and filter flask.

  • Standard laboratory glassware.

  • Rotary evaporator.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Place the glass liner into the high-pressure reactor vessel.

    • To the liner, add 2-(4-(cyanomethyl)phenyl)acetic acid (1.0 eq).

    • Add methanol (approx. 10-15 mL per gram of substrate) and ammonium hydroxide solution (approx. 2-3 eq relative to the substrate).

  • Catalyst Addition (Under Inert Atmosphere):

    • In a fume hood, carefully weigh the Raney® Nickel slurry. Decant the supernatant water and wash the catalyst with methanol. CRITICAL: Do not allow the catalyst to dry.

    • Quickly and carefully transfer the wet Raney® Nickel (approx. 5-10% by weight of the substrate) to the reactor liner containing the substrate solution.

  • Reaction Setup:

    • Seal the reactor according to the manufacturer's instructions.

    • Connect the reactor to the gas lines (N₂ and H₂).

    • Purge the reactor vessel by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation:

    • After the final nitrogen vent, pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

    • Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C) if required, although the reaction often proceeds well at room temperature.

    • Monitor the reaction progress by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete. This can be confirmed by analytical methods (TLC or LC-MS) on a carefully depressurized and withdrawn aliquot. Reaction time is typically 4-12 hours.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen (3-5 cycles).

    • Open the reactor in a well-ventilated fume hood.

    • CRITICAL CATALYST FILTRATION: Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst pad thoroughly with additional methanol. Keep the filtered catalyst pad wet at all times and quench it immediately according to your institution's safety protocols (e.g., by slowly adding to a large volume of water).

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the methanol and ammonia.

    • The crude product will be an ammonium salt. Dissolve the residue in a minimum amount of water.

    • Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using dilute HCl. The product should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(4-(aminomethyl)phenyl)acetic acid.

Visualization of Workflow and Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Charge Reactor: 1. Substrate 2. Solvent (MeOH/NH4OH) Cat_Add Add Raney Ni Catalyst (Keep Wet!) Prep->Cat_Add Seal Seal Reactor Cat_Add->Seal Purge Purge with N2 (x5) Seal->Purge Hydrogenate Pressurize with H2 (50-100 psi) Stir & Heat (optional) Purge->Hydrogenate Vent Vent H2, Purge N2 Hydrogenate->Vent Filter Filter Catalyst (Celite®) (Quench Catalyst!) Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate pH Adjustment & Precipitate Product Concentrate->Precipitate Isolate Filter & Dry Product Precipitate->Isolate

ReactionScheme

Comparative Data of Reduction Methods

MethodReagent & ConditionsSelectivity (Nitrile vs. COOH)AdvantagesDisadvantages & Safety Concerns
Catalytic Hydrogenation H₂, Raney® Ni (or Pd/C), NH₄OH, MeOH, 50-100 psiExcellentHigh yield, high selectivity, clean reaction, scalable.Requires high-pressure equipment; catalyst can be pyrophoric; hydrogen is highly flammable.[14][15][16]
Metal Hydride Reduction 1. LiAlH₄ 2. H₃O⁺ workupNonePowerful reagent for many reductions.Non-selective: Reduces both nitrile and carboxylic acid.[2][3] Reacts violently with water; highly flammable solids.[18][19]
Borane Reduction 1. BH₃·THF or BH₃·SMe₂ 2. H₃O⁺ workupPoor / VariableCan be more selective than LiAlH₄ for some functional groups.Also reduces carboxylic acids readily; selectivity is not reliable for this substrate.[6][11] Unpleasant odor (BH₃·SMe₂).[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Reaction time too short.1. Use fresh, active catalyst. 2. Ensure the system is leak-free and maintain pressure. 3. Extend reaction time and monitor by an appropriate analytical method (TLC, LC-MS).
Formation of Side Products 1. Secondary/tertiary amines formed. 2. Reduction of the aromatic ring.1. Ensure a sufficient amount of ammonia is added to the reaction mixture to suppress imine coupling.[6][7] 2. This is rare under these mild conditions. Avoid excessively high temperatures or pressures. Use a less active catalyst if necessary.
Low Isolated Yield 1. Incomplete precipitation. 2. Loss during catalyst filtration. 3. Product is water-soluble.1. Carefully adjust the pH to the exact isoelectric point. Ensure the solution is cold during filtration. 2. Wash the Celite®/catalyst pad thoroughly with the reaction solvent. 3. If the product remains in the aqueous phase, consider extraction or ion-exchange chromatography.
Difficulty Filtering Catalyst Catalyst is too fine and passes through the filter medium.Use a finer grade of filter aid (e.g., a thicker pad of Celite®) or consider using a membrane filter. Ensure the catalyst is not agitated back into solution during washes.

References

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[12]

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[13]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved March 2, 2026, from [Link]

  • Vertex AI Search Result[22]

  • SOP: ORDERING & STORAGE OF HYDRIDES - UCT Science. (n.d.). Retrieved March 2, 2026, from [Link]

  • Vertex AI Search Result[23]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved March 2, 2026, from [Link]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Hazards associated with laboratory scale hydrogenations. (2016). ACS Chemical Health & Safety, 23(4), 18-26. [Link]

  • Process for the manufacture of phenylacetic acid and simple derivatives thereof. (1982).
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved March 2, 2026, from [Link]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. Retrieved March 2, 2026, from [Link]

  • Vertex AI Search Result[28]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

Sources

Method

Application Note: Solid-Phase Peptide Synthesis using 4-(Cyanomethyl)phenylacetic Acid Derivatives

This Application Note is structured to address the specific use of 4-(cyanomethyl)phenylacetic acid and its critical derivative, 4-(chloromethyl)phenylacetic acid (CMPA) , in Solid-Phase Peptide Synthesis (SPPS). While 4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific use of 4-(cyanomethyl)phenylacetic acid and its critical derivative, 4-(chloromethyl)phenylacetic acid (CMPA) , in Solid-Phase Peptide Synthesis (SPPS).

While 4-(chloromethyl)phenylacetic acid (CMPA) is the industry-standard reagent for generating the highly stable PAM (Phenylacetamidomethyl) resin, the 4-(cyanomethyl) analog represents a specialized precursor and functional handle. This guide covers the primary application (PAM resin synthesis) and the specialized application (Nitrile functionalization/Safety-Catch strategies).

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), linker stability is the determinant of synthetic success. This guide details the application of 4-(cyanomethyl)phenylacetic acid and its activated form, 4-(chloromethyl)phenylacetic acid (CMPA) .

These reagents are the cornerstone of Boc/Benzyl chemistry , utilized to synthesize the PAM (Phenylacetamidomethyl) Resin . The PAM linker provides superior acid stability compared to traditional Merrifield resins, preventing premature peptide loss during TFA deprotection cycles. Additionally, the cyanomethyl functionality serves as a versatile "safety-catch" or precursor for on-resin thioamide and amidine formation.

Key Applications
  • PAM Resin Synthesis: Generation of acid-stable supports for Boc-SPPS.

  • "Safety-Catch" Strategies: Utilization of the nitrile group for Pinner activation or reduction.

  • Peptide Functionalization: On-resin conversion of nitriles to tetrazoles or thioamides.

Scientific Foundation & Mechanism

The CMPA Linker System

The acronym CMPA in peptide catalogs typically refers to 4-(Chloromethyl)phenylacetic acid . However, the 4-(Cyanomethyl) analog is the synthetic precursor and a functional variant.

  • The Stability Problem: Traditional benzyl ester linkages (Merrifield Resin) are susceptible to gradual acidolysis during the removal of Boc groups (50% TFA), leading to a loss of ~1% of peptide chains per cycle.

  • The PAM Solution: Inserting an acetamidomethyl spacer (derived from CMPA) between the resin and the benzyl ester creates the PAM linker . This spacer is electron-withdrawing, increasing the acid stability of the benzyl ester bond by a factor of 100, making it fully compatible with long-chain Boc synthesis.

Mechanism of Action

The synthesis involves a two-step "pre-formed handle" approach to ensure chemical definition:

  • Linker Attachment: CMPA is coupled to an aminomethyl-functionalized polystyrene resin to form the amide bond.

  • First Residue Loading: The chloromethyl (or activated cyanomethyl) group reacts with the C-terminal amino acid (typically as a Cesium salt) to form the stable ester linkage.

Chemical Pathway Diagram

The following diagram illustrates the conversion of the CMPA linker into the active PAM resin and subsequent peptide elongation.

CMPA_Pathway cluster_0 Resin Functionalization CMPA 4-(Chloromethyl) phenylacetic Acid (CMPA) Coupling Coupling (DCC/HOBt) CMPA->Coupling Resin Aminomethyl Polystyrene Resin Resin->Coupling CMPA_Resin CMPA-Resin (Intermediate) Coupling->CMPA_Resin Amide Bond Formation PAM_Resin PAM Resin (Loaded) CMPA_Resin->PAM_Resin Nucleophilic Displacement (Gisin Method) BocAA Boc-Amino Acid (Cesium Salt) BocAA->PAM_Resin SPPS Boc-SPPS Cycles PAM_Resin->SPPS Peptide Final Peptide (HF Cleavage) SPPS->Peptide HF/p-Cresol

Caption: Synthesis of PAM Resin using CMPA. The linker confers 100x stability against TFA compared to standard benzyl esters.

Experimental Protocols

Protocol A: Synthesis of CMPA-Resin (Resin Functionalization)

Objective: To attach the 4-(chloromethyl)phenylacetic acid linker to an Aminomethyl Polystyrene resin.

Reagents:

  • Aminomethyl Polystyrene Resin (0.5 – 1.0 mmol/g loading)

  • 4-(Chloromethyl)phenylacetic acid (CMPA)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DCM (Dichloromethane) and DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Swelling: Place 1.0 g of Aminomethyl resin in a reaction vessel. Swell in DCM for 30 minutes. Drain.

  • Activation: In a separate vial, dissolve CMPA (3 equiv. relative to resin loading) and HOBt (3 equiv.) in minimal DMF. Add DCC (3 equiv.) and stir for 15 minutes to form the active ester.

    • Critical Check: Ensure the solution remains clear or slightly cloudy (DCU byproduct).

  • Coupling: Add the activated CMPA solution to the resin. Shake at room temperature for 2–4 hours.

    • Monitoring: Perform a Kaiser Test (Ninhydrin). The resin beads should be colorless (negative), indicating complete capping of amines. If blue, repeat the coupling.

  • Washing: Drain and wash the resin: DMF (3x), DCM (3x), MeOH (2x). Dry under vacuum if storing.[1]

Protocol B: Loading the First Amino Acid (Gisin Method)

Objective: To load the first Boc-protected amino acid onto the CMPA-Resin via cesium salt displacement. This method prevents racemization and ensures high loading efficiency.

Reagents:

  • CMPA-Resin (from Protocol A)

  • Boc-Amino Acid-OH

  • Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Cesium Salt Preparation:

    • Dissolve Boc-Amino Acid (2 equiv.) in MeOH/Water (9:1).

    • Add

      
       (1 equiv.) and adjust pH to 7.0 (neutral).
      
    • Evaporate to dryness (rotary evaporator) and dry over

      
       overnight. The salt must be anhydrous.
      
  • Displacement Reaction:

    • Swell CMPA-Resin in anhydrous DMF.

    • Add the dry Boc-Amino Acid Cesium Salt (2 equiv. relative to resin).[1][2][3][4][5][6]

    • Incubate at 50°C for 12–24 hours with gentle agitation.

  • Capping (Optional but Recommended):

    • To block unreacted chloromethyl groups, treat resin with acetic acid cesium salt or excess acetate.

  • Verification:

    • Wash resin thoroughly (DMF, Water, MeOH, DCM).[1]

    • Determine loading via quantitative UV analysis of the fulvene-piperidine adduct (if using Fmoc) or Picric Acid titration (for Boc).

Specialized Application: The "Cyanomethyl" Variant

If utilizing 4-(cyanomethyl)phenylacetic acid specifically (containing the -CN nitrile group instead of -Cl), the workflow shifts to Safety-Catch or Functionalization strategies.

Nitrile-Based Safety-Catch (Pinner Activation)

The nitrile group is stable to TFA (Boc deprotection) and Piperidine (Fmoc deprotection). It can be activated at the end of synthesis to release the peptide as a C-terminal ester or amide.

Activation Protocol:

  • Peptide Assembly: Synthesize peptide on the Cyanomethyl-Linker-Resin.

  • Activation: Treat the resin with anhydrous HCl in MeOH (Pinner Reaction condition) for 24 hours.

    • Result: The nitrile converts to an imidate .

  • Cleavage:

    • For Esters: Add water/buffer (Hydrolysis).

    • For Amides: Add ammonia or primary amine.

Comparative Data: Linker Stability
Linker TypeReagent OriginAcid Stability (TFA)Cleavage ConditionApplication
Merrifield ChloromethylstyreneModerateHF (High)Short peptides
PAM CMPA (Chloromethyl) High (100x) HF (High) Long peptides, Protein synthesis
Wang 4-Alkoxybenzyl alcoholLow95% TFAFmoc Chemistry
Cyanomethyl CMPA (Cyanomethyl) Very HighHCl/MeOH (Activation)Safety-Catch / Thioamides

Troubleshooting & Critical Parameters

Racemization Control
  • Risk: High temperatures during the Cesium salt loading (Protocol B) can cause racemization of Cys and His.

  • Solution: For Cys/His, limit temperature to 40°C and reduce reaction time, or use the Zinc Dust method for loading.

Solubility Issues
  • Observation: CMPA-Resin aggregates in DCM.

  • Fix: Use DMF or NMP for the coupling steps. PAM resins swell best in DCM after the peptide is attached, but the linker coupling requires polar solvents.

Storage
  • CMPA Reagent: Store at 2-8°C under argon. Moisture sensitive (hydrolysis of chloromethyl group to hydroxymethyl).

  • CMPA-Resin: Stable at room temperature if kept dry.

References

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845-2852. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476-1482. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. Link

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press. Link

Sources

Application

Application Note: Chemoselective Esterification of 2-(4-(Cyanomethyl)phenyl)acetic acid

This Application Note provides a high-fidelity protocol for the chemoselective esterification of 2-(4-(Cyanomethyl)phenyl)acetic acid . Part 1: Executive Summary & Strategic Analysis The Challenge: The esterification of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity protocol for the chemoselective esterification of 2-(4-(Cyanomethyl)phenyl)acetic acid .

Part 1: Executive Summary & Strategic Analysis

The Challenge: The esterification of 2-(4-(Cyanomethyl)phenyl)acetic acid presents a classic chemoselectivity challenge. The molecule contains two reactive centers:[1]

  • Carboxylic Acid (-COOH): The target for esterification.[2][3]

  • Cyanomethyl Group (-CH₂-CN): A labile nitrile prone to hydrolysis or solvolysis (Pinner reaction) under the strong acidic/thermal conditions typically used for Fischer esterification.

The Risk: Standard acid-catalyzed esterification (e.g., H₂SO₄/MeOH at reflux) carries a high risk of converting the nitrile into an imidate ester, amide, or a secondary methyl ester, resulting in a mixture of byproducts (e.g., dimethyl 2,2'-(1,4-phenylene)diacetate).

The Solution: To ensure >98% chemoselectivity , this protocol recommends a Base-Promoted Alkylation (Sₙ2) strategy. This method operates under mild, basic conditions that leave the nitrile moiety completely inert. An alternative Low-Temperature Acyl Chloride method is provided for scale-up scenarios where alkyl halides are avoided, though it requires strict temperature control.

Part 2: Chemical Pathways & Decision Logic

The following diagram outlines the decision logic and reaction pathways, highlighting the "Danger Zone" of nitrile hydrolysis.

Esterification_Strategy Start Starting Material: 2-(4-(Cyanomethyl)phenyl)acetic acid Method_A Method A: Alkylation (Recommended) Reagents: MeI, K2CO3, DMF Condition: 0°C to RT Start->Method_A High Chemoselectivity Method_B Method B: Acyl Chloride (Alternative) Reagents: SOCl2, MeOH Condition: <20°C Start->Method_B Scale-up feasible Method_C Method C: Fischer Esterification Reagents: H2SO4, MeOH Condition: Reflux Start->Method_C High Risk Product Target Product: Methyl 2-(4-(cyanomethyl)phenyl)acetate Method_A->Product S_N2 Mechanism (Nitrile Inert) Method_B->Product Activation/Quench (Controlled) Method_C->Product Low Yield/Mix Impurity Impurity (Over-reaction): Dimethyl 2,2'-(1,4-phenylene)diacetate (Nitrile Hydrolysis) Method_C->Impurity Pinner Reaction (Solvolysis)

Figure 1: Strategic Decision Tree for Esterification. Method A is the high-fidelity pathway.

Part 3: Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (Gold Standard)

Best for: Medicinal chemistry scales (mg to g), high purity requirements, and preservation of sensitive groups.

Mechanism: This reaction proceeds via the formation of a carboxylate anion, which acts as a nucleophile attacking the methyl iodide in an Sₙ2 fashion. The nitrile group is non-nucleophilic and non-electrophilic under these specific conditions.

Reagents:

  • Substrate: 2-(4-(Cyanomethyl)phenyl)acetic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 – 2.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 – 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous (Concentration: 0.2 M)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add the carboxylic acid substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add K₂CO₃ in a single portion. Stir for 15 minutes. The mixture may become a suspension.

  • Alkylation: Add Methyl Iodide dropwise via syringe over 5 minutes.

    • Note: MeI is toxic and volatile. Handle in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 3–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LCMS. The acid spot should disappear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5 volumes) and Water (5 volumes).

    • Separate phases. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Usually, the product is obtained in >95% purity and requires no chromatography. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: Acyl Chloride Activation (Scale-Up Alternative)

Best for: Larger scales (>100g) where methyl iodide costs or toxicity are prohibitive.

Critical Control Point: Temperature must be kept low (<20°C) to prevent the HCl generated from interacting with the nitrile group.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Methanol (anhydrous, excess)

Step-by-Step Protocol:

  • Activation: Dissolve substrate in DCM (0.5 M) under Nitrogen. Add catalytic DMF.

  • Chlorination: Cool to 0°C . Add SOCl₂ dropwise. Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Evaporation (Optional but Recommended): To remove excess SOCl₂ and HCl, concentrate the mixture in vacuo (keep bath <30°C) and re-dissolve in fresh DCM. This removes the acidic byproducts that threaten the nitrile.

  • Esterification: Cool the acid chloride solution to 0°C . Add Methanol (5–10 equiv) dropwise.

  • Quench: Stir at 0°C for 30 mins, then slowly add saturated NaHCO₃ solution to neutralize.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: Analytical Validation & QC

Use the following data to validate the integrity of the nitrile group.

FeatureExpected Signal (Target Ester)Impurity Signal (Hydrolyzed Nitrile)
¹H NMR (CDCl₃) Singlet ~3.70 ppm (COOCH₃)Singlet ~3.75 ppm (CH₂-CN)Two Singlets ~3.68 ppm (Diester)Loss of CH₂-CN integration
IR Spectroscopy ~2250 cm⁻¹ (Sharp, Nitrile)~1740 cm⁻¹ (Ester C=O)Loss of 2250 cm⁻¹ Broadening at 3300-3500 cm⁻¹ (if Amide)
LCMS (ESI+) [M+H]⁺ = 190.2 (approx)[M+H]⁺ = 223.2 (Diester) or 209.2 (Amide)

Key Validation Step: Compare the integration of the benzylic protons next to the nitrile (Ar-CH₂-CN) vs. the benzylic protons next to the ester (Ar-CH₂-COOMe). They should be a 1:1 ratio (2H each). If the nitrile hydrolyzed, the chemical shift of the Ar-CH₂-CN protons will shift significantly downfield (towards ~3.6 ppm like the ester alpha-protons).

Part 5: References

  • Chemoselective Esterification via Alkylation:

    • Mechanism & Generality:[2][4][5][6] "Esterification of Carboxylic Acids with Alkyl Halides using K₂CO₃." Organic Syntheses, Coll.[7][8] Vol. 6, p.101 (1988).

    • Source:

  • Stability of Nitriles (Pinner Reaction):

    • Context: The Pinner reaction converts nitriles to imidate esters under anhydrous acid/alcohol conditions.

    • Source:

  • Thionyl Chloride Activation Protocol:

    • Context: Standard conversion of Phenylacetic acids to acid chlorides.

    • Source:

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with Phenylacetic Acid Derivatives for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their synthesis, particularly the introduction of diverse substituents, is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on these scaffolds.[4][5] This guide provides an in-depth exploration of the core principles, practical applications, and detailed protocols for leveraging these reactions. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting. This document serves as a comprehensive resource for professionals seeking to harness the full potential of palladium catalysis in the synthesis of functionalized phenylacetic acid derivatives.

The Strategic Importance of Phenylacetic Acid Derivatives

The phenylacetic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous blockbuster drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[1][3] The ability to strategically modify the phenyl ring and the α-position is paramount for tuning a molecule's pharmacokinetic and pharmacodynamic properties.

1.1 The Challenge: Precision in Bond Formation

Traditional methods for modifying phenylacetic acid derivatives often suffer from limitations such as harsh reaction conditions, low functional group tolerance, and a lack of regioselectivity. Palladium-catalyzed cross-coupling reactions overcome many of these hurdles, offering mild conditions and exceptional control over bond formation.[4][6]

1.2 The Power of Palladium Catalysis

Palladium catalysts, particularly those in the Pd(0) oxidation state, are uniquely capable of mediating a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination.[7] This cycle allows for the coupling of a wide range of organic electrophiles (like aryl halides) with nucleophiles, providing a direct route to substituted phenylacetic acid derivatives. The high activity and functional group tolerance of palladium catalysts make them indispensable tools in modern organic synthesis.[6]

Core Mechanistic Principles: A Unified View

A solid understanding of the underlying catalytic cycle is crucial for rational reaction design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common set of elementary steps.

2.1 The Pd(0)/Pd(II) Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (e.g., an aryl halide, R-X) to form a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: An organometallic nucleophile (R'-M) transfers its organic group to the Pd(II) complex, displacing the halide. This step is central to reactions like Suzuki-Miyaura coupling.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond (R-R') and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime PdII_R_Rprime->Pd0 Reactants R-X + R'-M Product R-R'

Sources

Application

functionalization of metal-organic frameworks (MOFs) with cyanomethyl linkers

Application Note: Functionalization of Metal-Organic Frameworks (MOFs) with Cyanomethyl Linkers Abstract This technical guide details the protocols for integrating cyanomethyl ( ) functionalities into Zirconium-based Met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Metal-Organic Frameworks (MOFs) with Cyanomethyl Linkers

Abstract

This technical guide details the protocols for integrating cyanomethyl (


)  functionalities into Zirconium-based Metal-Organic Frameworks (specifically the UiO-66 topology) and their subsequent post-synthetic modification (PSM) into tetrazoles . The cyanomethyl group serves as a critical "stealth" handle: it is small enough to minimize steric disruption during MOF assembly but possesses high reactivity for "click" chemistry transformations. This workflow is specifically designed for drug development researchers seeking to engineer bio-active porous carriers, as the tetrazole moiety is a proven metabolic bioisostere of the carboxylic acid group.

Strategic Rationale: The Cyanomethyl Advantage

In MOF functionalization, the choice of the pendant group dictates the material's utility. The cyanomethyl group offers three distinct engineering advantages over direct nitrile (


) attachment or bulky amides:
  • Methylene Spacer Effect: The

    
     spacer decouples the nitrile electron-withdrawing effect from the aromatic linker backbone. This preserves the ligand's 
    
    
    
    and coordination strength to the metal node, ensuring high crystallinity during de novo synthesis.
  • Steric Accessibility: Unlike bulky functional groups, the linear

    
     motif does not block the pore windows of Zr-MOFs (approx. 6 Å for UiO-66), maintaining diffusion pathways for guest molecules.
    
  • Bio-Isosteric Precursor: The nitrile group is the primary precursor for 1,5-disubstituted tetrazoles via [2+3] cycloaddition. Tetrazoles possess a

    
     (~4.5–5.0) similar to carboxylic acids but exhibit improved metabolic stability and membrane permeability, making them ideal for drug delivery vectors.
    

Experimental Workflow Overview

The following diagram illustrates the complete lifecycle from ligand selection to bio-active functionalization.

MOF_Workflow Ligand Precursor Ligand (2-cyanomethyl-BDC) Solvothermal Solvothermal Assembly (DMF, 120°C, Modulator) Ligand->Solvothermal Metal Metal Source (ZrCl4) Metal->Solvothermal MOF_Raw UiO-66-CH2CN (As-Synthesized) Solvothermal->MOF_Raw Crystallization Activation Solvent Exchange & Activation MOF_Raw->Activation DMF Removal MOF_Activated Activated MOF (Porous -CH2CN) Activation->MOF_Activated Click_Rxn [2+3] Cycloaddition (NaN3, ZnBr2 Catalyst) MOF_Activated->Click_Rxn PSM Final_Product Tetrazole-MOF (Bio-Active) Click_Rxn->Final_Product Conversion

Figure 1: End-to-end workflow for the synthesis and functionalization of Cyanomethyl-MOFs.

Protocol A: De Novo Synthesis of UiO-66-CH2CN

Objective: Synthesize high-quality, defect-controlled crystals of Zirconium 2-(cyanomethyl)benzene-1,4-dicarboxylate.

Reagents:

  • Zirconium(IV) chloride (

    
    , >99.5%)
    
  • 2-(cyanomethyl)terephthalic acid (

    
    )
    
  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetic Acid (Modulator)

Procedure:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.53 mmol, 123 mg) in 5 mL of DMF. Sonicate for 10 minutes until fully dissolved.
    
  • Ligand Addition: Add

    
     (0.53 mmol, 109 mg) to the solution.
    
  • Modulation: Add Acetic Acid (30 equivalents, ~1 mL).

    • Expert Insight: The modulator competes with the linker for Zr coordination, slowing nucleation. This is critical for defect control. Without acetic acid, the cyanomethyl group may induce rapid, amorphous precipitation due to weak coordination of the nitrile nitrogen to Zr sites.

  • Reaction: Seal the vial and place it in a pre-heated oven at 120°C for 24 hours under static conditions.

  • Harvesting: Cool to room temperature. Centrifuge the white suspension (4500 rpm, 10 min) and decant the supernatant.

  • Washing (Critical):

    • Wash 3x with fresh DMF (removes unreacted ligand).

    • Wash 3x with Methanol (exchanges high-boiling DMF).

  • Activation: Soak in Methanol for 3 days, replacing solvent every 24 hours. Dry under vacuum at 80°C for 12 hours. Note: Do not exceed 100°C to prevent nitrile degradation.

Protocol B: Post-Synthetic Transformation (Nitrile to Tetrazole)

Objective: Convert the pendant cyanomethyl group into a 5-substituted-1H-tetrazole using a "Click" chemistry approach catalyzed by Lewis acidic Zinc.

Mechanism: The reaction proceeds via a [2+3] cycloaddition. The Zinc catalyst activates the nitrile group, facilitating the attack of the azide anion.

Mechanism Nitrile MOF-CH2-C≡N Intermediate Zn-Activated Complex Nitrile->Intermediate + Catalyst Azide NaN3 (Azide Source) Azide->Intermediate Catalyst ZnBr2 (Lewis Acid) Tetrazole MOF-CH2-Tetrazole Intermediate->Tetrazole Cycloaddition (Isopropanol/H2O, 85°C)

Figure 2: Lewis-acid catalyzed cycloaddition mechanism for tetrazole formation.

Reagents:

  • Activated UiO-66-CH2CN (100 mg)

  • Sodium Azide (

    
    )[1]
    
  • Zinc Bromide (

    
    )
    
  • Solvent: Isopropanol/Water (1:1 v/v)

Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (


) in acidic conditions. Maintain pH > 7.  Use a blast shield.

Procedure:

  • Suspension: Suspend 100 mg of activated MOF in 10 mL of Isopropanol/Water mixture in a round-bottom flask.

  • Reagent Addition: Add

    
     (4.0 mmol, excess) and 
    
    
    
    (1.0 mmol).
    • Expert Insight: Zinc salts are superior to copper catalysts for this specific transformation in MOFs because they avoid the entrapment of toxic Cu(I) species which are difficult to remove from the pores.

  • Reflux: Heat the mixture to 85°C with stirring for 24–48 hours.

  • Work-up:

    • Cool to room temperature.

    • Centrifuge and wash the solid with 0.1 M HCl (briefly) to protonate the tetrazole (converting it from the salt form).

    • Wash extensively with water and ethanol to remove trapped zinc salts.

  • Drying: Vacuum dry at 80°C.

Characterization & Validation

To ensure scientific integrity, the transformation must be validated using the following data framework.

TechniqueObservation in Precursor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Observation in Product (Tetrazole)Validation Logic
FT-IR Sharp peak at 2250 cm⁻¹ (

stretch)
Disappearance of 2250 cm⁻¹ peak. Appearance of broad bands at 3400 cm⁻¹ (

) and 1630 cm⁻¹ (

).
Confirms chemical conversion of the functional group.
PXRD Characteristic UiO-66 reflections (

)
Retention of reflections; minor intensity changes.Confirms the MOF framework did not collapse during the 85°C reflux.
N2 Isotherm (BET) Type I isotherm; Surface area ~1000

.
Type I isotherm; Surface area decreases (~600-800

).
Tetrazole is bulkier than nitrile; pore volume reduction is expected and confirms internal functionalization.
1H-NMR (Digested) Singlet at

4.1 ppm (

).
Shift of methylene protons; appearance of tetrazole proton (often broad/invisible due to exchange).Quantitative assessment of conversion efficiency (typically >85%).

Protocol for Digestion (NMR): Dissolve 5 mg of MOF in 600


 DMSO-

+ 20


(48%). Heat to dissolve. HF destroys the Zr-cluster, releasing the ligand for analysis.

References

  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. [Link]

  • Islamoglu, T., et al. (2017). "Post-synthetic ligand exchange in zirconium-based metal-organic frameworks." Accounts of Chemical Research. [Link]

  • Marshall, R. J., et al. (2016). "Post-synthetic modification of zirconium metal-organic frameworks through cycloaddition reactions." Chemical Science. [Link]

  • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews. [Link]

Sources

Method

bioconjugation protocols using heterobifunctional phenylacetic acid linkers

Application Note: Bioconjugation Strategies Using Heterobifunctional Phenylacetic Acid (PAA) Linkers Executive Summary This guide details the application of Heterobifunctional Phenylacetic Acid (PAA) Linkers in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Using Heterobifunctional Phenylacetic Acid (PAA) Linkers

Executive Summary

This guide details the application of Heterobifunctional Phenylacetic Acid (PAA) Linkers in the development of Antibody-Drug Conjugates (ADCs) and prodrugs. Unlike standard aliphatic linkers, PAA derivatives offer a unique duality: they serve as robust, stable spacers in general circulation but act as highly specific substrates for Penicillin G Amidase (PGA) when synthesized as phenylacetamides.

This application note focuses on two primary workflows:

  • PGA-Cleavable Linker Systems: Utilizing the phenylacetamide motif for bioorthogonal enzymatic release (ADEPT/GDEPT strategies).

  • Stable Tetrazine-PAA Ligation: Using PAA as a stability-enhancing spacer for inverse electron-demand Diels-Alder (IEDDA) click chemistry.[1]

Scientific Rationale & Mechanism

The Phenylacetamide "Safety Catch"

The core utility of PAA linkers in drug development lies in the phenylacetamide bond. While stable against mammalian proteases and serum esterases, this bond is rapidly hydrolyzed by Penicillin G Amidase (PGA) , a bacterial enzyme.

  • Mechanism: PGA specifically recognizes the phenylacetyl moiety. It attacks the carbonyl carbon, forming an acyl-enzyme intermediate and releasing the amine-containing payload (drug).[2]

  • Application: This allows for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) .[1] An antibody-PGA conjugate is administered first to localize the enzyme at the tumor, followed by a non-toxic prodrug containing the PAA linker. The drug is released only at the tumor site.

PAA as a Stability Enhancer in Click Chemistry

In non-cleavable applications (e.g., Methyltetrazine-Phenylacetic Acid), the phenyl ring acts as a steric and electronic modulator. It prevents the rapid degradation often seen with aliphatic tetrazines in physiological media while maintaining high reactivity toward Trans-Cyclooctene (TCO).

Visualizing the Pathway

The following diagram illustrates the logic flow for selecting and utilizing PAA linkers in an ADC context.

PAA_Linker_Workflow Selection Linker Selection Type_A Phenylacetamide (Cleavable) Selection->Type_A For Prodrugs Type_B Tetrazine-PAA (Non-Cleavable/Click) Selection->Type_B For Imaging/Ligation Conjugation Conjugation to mAb (Lys/Cys) Type_A->Conjugation Type_B->Conjugation Mech_A Mechanism: PGA Enzymatic Hydrolysis Conjugation->Mech_A Type A Path Mech_B Mechanism: IEDDA Click Reaction Conjugation->Mech_B Type B Path Release Payload Release (Tumor Site) Mech_A->Release Requires Penicillin G Amidase Stable Stable Conjugate (Imaging/Tracking) Mech_B->Stable Irreversible Bond

Figure 1: Decision matrix for PAA linker utilization. Red path indicates enzymatic release strategy; Green path indicates stable bioorthogonal ligation.

Experimental Protocols

Protocol A: Synthesis of PGA-Cleavable Antibody-Drug Conjugates

Objective: Conjugate a cytotoxin (amine-bearing) to an antibody using a heterobifunctional NHS-PEG4-Phenylacetic Acid linker, followed by drug coupling.[1]

Materials:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4).

  • Heterobifunctional Linker: NHS-PEG4-Phenylacetic Acid (Custom or Commercial).[1]

  • Payload: Amine-containing cytotoxic agent (e.g., Doxorubicin, MMAE).[3]

  • Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS.[1]

  • Enzyme: Penicillin G Amidase (PGA) (for QC).[4]

  • Purification Columns: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

  • Linker Activation (Drug Conjugation First):

    • Rationale: It is often more efficient to attach the drug to the PAA linker before attaching to the antibody to prevent antibody aggregation during chemical activation.

    • Dissolve NHS-PEG4-Phenylacetic Acid (10 µmol) in dry DMSO.[1]

    • Add the amine-bearing payload (10 µmol) and Triethylamine (TEA, 20 µmol).

    • Critical Step: This forms the Phenylacetamide bond, which is the "cleavable trigger."

    • Incubate at RT for 4 hours. Purify the NHS-PEG4-PAA-Drug construct via HPLC. Confirm mass via LC-MS.[1]

  • Antibody Conjugation:

    • Adjust mAb concentration to 5 mg/mL in PBS (pH 7.4).

    • Add the purified NHS-PEG4-PAA-Drug (from Step 1) to the mAb at a molar excess of 10-20x.[1]

    • Note: The NHS ester on the PEG end reacts with surface Lysines on the mAb.

    • Incubate for 1 hour at RT with gentle rotation.

  • Purification:

    • Remove excess small molecules using Zeba™ Spin Desalting Columns equilibrated with PBS.

    • Determine Drug-to-Antibody Ratio (DAR) using UV-Vis absorbance (A280/A260) or HIC-HPLC.[1]

Protocol B: Enzymatic Release Assay (QC Validation)

Objective: Validate that the synthesized ADC releases the payload only in the presence of Penicillin G Amidase.

Methodology:

  • Preparation: Aliquot the ADC (1 mg/mL) into two reaction vessels.

    • Vessel A (Control): PBS only.

    • Vessel B (Test): PBS + Penicillin G Amidase (10 Units/mL).

  • Incubation: Incubate both vessels at 37°C.

  • Sampling: Withdraw 20 µL aliquots at T=0, 1h, 4h, and 24h.

  • Analysis:

    • Precipitate protein using cold methanol (1:4 v/v).

    • Centrifuge at 14,000 x g for 10 mins.

    • Analyze the supernatant via HPLC for the presence of the free drug.

  • Success Criteria:

    • Vessel A: < 5% free drug (indicates serum stability).

    • Vessel B: > 80% free drug release within 24h (indicates specific cleavage).

Data Analysis & Stability Metrics

The following table summarizes the stability profile of PAA linkers compared to standard esters, highlighting their suitability for systemic circulation.

Linker TypePlasma Stability (Human, 37°C)PGA Cleavage EfficiencyPrimary Application
Aliphatic Ester Low (< 4h half-life)NegligibleLabile prodrugs
Phenylacetic Acid Ester Medium (~12h half-life)HighFast-release prodrugs
Phenylacetamide High (> 48h half-life) Very High (Specific) ADCs, ADEPT
Tetrazine-PAA High (Stable)N/A (Non-cleavable)Imaging, Click Ligation

Key Insight: The Phenylacetamide linkage is the gold standard for this class. It resists non-specific hydrolysis in the blood but is cleaved rapidly by the bacterial enzyme PGA, providing a high therapeutic index [1, 3].

Troubleshooting & Optimization

  • Problem: Low conjugation efficiency to the antibody.

    • Root Cause:[3][5][6][7][8] Hydrolysis of the NHS ester prior to reaction.

    • Solution: Ensure DMSO is anhydrous. Add the linker to the antibody immediately after dissolving.

  • Problem: Premature drug release in control samples.

    • Root Cause:[3][5][6][7][8] Formation of an ester bond instead of an amide bond during synthesis.

    • Solution: Verify the formation of the Phenylacetamide bond (Amide II band at ~1550 cm⁻¹ in IR or specific shift in NMR) during the linker-drug synthesis step.

  • Problem: Aggregation of ADC.

    • Root Cause:[3][5][6][7] Hydrophobicity of the PAA-Drug complex.

    • Solution: Increase the PEG spacer length (e.g., move from PEG4 to PEG8) to improve solubility [2].

References

  • Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Retrieved October 24, 2025, from [Link]

  • CORDIS (European Commission). (2005). Enzymic cleavage of polymer linkers (Phenylacetamide/PGA). Retrieved October 24, 2025, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Carboxylic Acid Activation

The following technical guide addresses the chemoselective activation of carboxylic acids in the presence of nitrile groups. It is structured to provide mechanistic insight, actionable protocols, and troubleshooting step...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the chemoselective activation of carboxylic acids in the presence of nitrile groups. It is structured to provide mechanistic insight, actionable protocols, and troubleshooting steps for high-stakes research environments.

Topic: Preventing Nitrile Hydrolysis During Activation

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development

Core Directive: The Chemoselectivity Challenge

The Conflict: You need to activate a carboxylic acid (


) to form an amide or ester, but your molecule contains a nitrile (

). The Risk: Nitriles are metastable. Under acidic conditions (common in acid chloride formation) and in the presence of trace water, they undergo the Pinner Reaction , hydrolyzing first to a primary amide (

) and eventually to a carboxylic acid (

).

This guide provides three "Tiered" workflows to bypass this failure mode, ranked from Standard (Low Risk) to Specialized (Zero Risk).

Mechanistic Intelligence (The "Why")

The Acidic Trap (Pinner Reaction)

When using Thionyl Chloride (


) or Oxalyl Chloride (

), the reaction generates

gas.
  • Protonation:

    
     protonates the nitrile nitrogen (
    
    
    
    ), making the carbon highly electrophilic.
  • Nucleophilic Attack: Even trace atmospheric moisture or wet solvents allow water to attack the activated nitrile.

  • Result: The nitrile converts to a primary amide.[1][2]

The Neutral Bypass (Ghosez’s Reagent)

To guarantee nitrile integrity, you must activate the carboxylate without generating acidic byproducts .

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under strictly neutral conditions.

  • Mechanism: It reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide). No

    
     is released; no protonation of the nitrile occurs.
    
Pathway Visualization

The following diagram contrasts the high-risk acidic route with the neutral Ghosez route.

NitrileSurvival Start Substrate (R-COOH + R-CN) Acid Acidic Activation (SOCl2 / Oxalyl Cl) Start->Acid Ghosez Ghosez's Reagent (Neutral Activation) Start->Ghosez HCl HCl Generation Acid->HCl Pinner Pinner Intermediate (R-C≡N-H+) HCl->Pinner + Trace H2O Hydrolysis FAILURE: Primary Amide Formed Pinner->Hydrolysis Intermediate Chloro-enamine Intermediate Ghosez->Intermediate Success SUCCESS: Acid Chloride + Nitrile Intermediate->Success Neutral Byproducts

Caption: Comparative pathways showing the "Acidic Trap" leading to hydrolysis versus the "Neutral Bypass" preserving the nitrile.

Experimental Protocols

Protocol A: The "Gold Standard" (Ghosez’s Reagent)

Use this for highly sensitive nitriles or when acid chlorides are strictly required.

Reagents:

  • Substrate (

    
     equiv)
    
  • Ghosez’s Reagent (

    
     - 
    
    
    
    equiv)
  • Solvent: Dry DCM or CHCl

    
    [3]
    

Step-by-Step:

  • Preparation: Dissolve the carboxylic acid substrate in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Ghosez’s reagent dropwise at room temperature (RT).

  • Reaction: Stir at RT for 1–3 hours. Monitor by TLC (an aliquot quenched with MeOH will show the methyl ester).

  • Workup:

    • Direct Use: If the next step is an amine coupling, add the amine and base (e.g.,

      
      ) directly to this solution.
      
    • Isolation: Remove solvent under vacuum. The byproduct (N,N-dimethylisobutyramide) is liquid and can often be removed via trituration with hexane/ether, though direct use is preferred.

Protocol B: The "Water Scavenger" (T3P Coupling)

Use this for direct amide couplings. T3P (Propylphosphonic anhydride) is acidic but acts as a potent dehydrating agent, actively preventing hydration of the nitrile.

Reagents:

  • Substrate (

    
     equiv)
    
  • Amine (

    
     equiv)
    
  • Base: DIPEA or NMM (

    
     - 
    
    
    
    equiv)
  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (

    
     equiv)
    

Step-by-Step:

  • Dissolution: Dissolve acid and amine in EtOAc or DMF (EtOAc is preferred for ease of workup).

  • Base Addition: Add DIPEA at

    
    .
    
  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. T3P reactions are often fast (1–4 hours).

  • Safety Check: T3P byproducts are water-soluble.[4] Wash with water, sat.

    
    , and brine. The nitrile will remain intact because the reaction environment drives dehydration, not hydration.
    

Decision Matrix: Reagent Selection

ReagentAcidityHydrolysis RiskRecommended For
Thionyl Chloride (

)
High (

)
High Simple substrates only. Avoid with nitriles.
Oxalyl Chloride + DMF High (

)
Medium Acceptable if strictly anhydrous and kept cold (

).
Ghosez's Reagent NeutralZero Acid-sensitive nitriles requiring acid chloride intermediates.
T3P Mildly AcidicLow Direct amide couplings; acts as a water scavenger.
HATU / EDC Neutral/BasicLow Standard couplings (watch for basic hydrolysis if pH > 10).

Troubleshooting & FAQs

Q1: I used Oxalyl Chloride and my nitrile turned into a primary amide. What happened?

Diagnosis: You created "Pinner conditions." The reaction generated


, and your solvent (or atmosphere) contained trace water.
Fix:  Switch to Ghosez’s Reagent  (Protocol A). If you must use Oxalyl Chloride, add a proton sponge (like 2,6-lutidine) to scavenge 

, though this can be messy.
Q2: Can I use aqueous workups with these reactions?

Answer: Yes, but keep it cold and fast .

  • Nitriles are relatively stable to aqueous acid/base at room temperature for short durations.

  • Danger Zone: Do not heat the aqueous phase. Do not leave the reaction sitting in acidic water overnight. Quench, separate layers immediately, and dry the organic layer over

    
    .
    
Q3: My reaction with T3P is stalling. Can I heat it?

Answer: Yes. T3P is thermally stable.[5]

  • Heating to

    
     is generally safe for nitriles in T3P because the reagent consumes water.
    
  • Contrast: Heating a nitrile with

    
     is a guaranteed way to hydrolyze it.
    
Q4: I see a new spot on TLC that isn't my product or the amide.

Diagnosis: Check for Tetrazole formation .

  • If you are using an azide (e.g., for click chemistry later) or if you used sodium azide in a previous step, nitriles can react with azides to form tetrazoles.

  • More likely: If using carbodiimides (EDC/DCC), you might have formed an N-acylurea byproduct. This is a common coupling side-reaction, unrelated to the nitrile.

References

  • Ghosez's Reagent Mechanism & Utility

    • Ghosez, L., et al. "Synthesis and reactions of α-chloro-enamines."
    • Source:

  • Pinner Reaction (Acidic Hydrolysis of Nitriles): Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Context: Mechanism of nitrile hydrolysis under acidic conditions (Section 16-9).
  • T3P (Propylphosphonic Anhydride)

    • Patterson, et al. "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate." (Demonstrates T3P utility in nitrile-containing compounds).
    • Source:

  • Vilsmeier-Haack / Oxalyl Chloride Activation

    • Comparison of activ
    • Source:

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-(Cyanomethyl)phenyl)acetic acid

This technical guide addresses the solubility optimization of 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS 56066-92-3), a bifunctional intermediate often utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility optimization of 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS 56066-92-3), a bifunctional intermediate often utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

Executive Summary & Physicochemical Profile[2][3][4][5][6][7]

The Challenge: Researchers frequently encounter precipitation when diluting organic stock solutions of 2-(4-(Cyanomethyl)phenyl)acetic acid into aqueous media.[1][2][3] This is rarely a failure of the compound's intrinsic solubility but rather a misunderstanding of its acid-base dissociation behavior.[1][2][3]

The Solution: As a phenylacetic acid derivative, this molecule functions as a weak acid.[3] Its solubility is strictly pH-dependent.[1][2][3] The "secret" to stable aqueous formulation is maintaining the system pH at least 2 units above its pKa (pH > 6.2).[1][2]

Molecular Critical Quality Attributes (CQAs)
PropertyValue (Approx.)Implication for Solubility
Structure 4-(CH₂CN)-C₆H₄-CH₂COOHContains a hydrophobic core, a polar nitrile, and an ionizable carboxyl group.[1][2][3]
pKa (Acid) 4.1 – 4.3At pH < 4.0, it exists as a neutral, poorly soluble solid.[3] At pH > 6.0, it exists as a highly soluble anion.[2][3]
LogP ~1.4Moderately lipophilic in its neutral state; requires organic cosolvents or ionization.[2][3]
CAS 56066-92-3Reference identifier.[1][2][3][4]

Decision Tree: The Solubility Logic Flow

Before starting, determine your experimental constraints using this logic flow.

SolubilityLogic Start START: Define Target Medium Target Is the target aqueous buffer pH fixed? Start->Target pH_Low pH < 5.0 (Acidic) Target->pH_Low Yes, Acidic pH_High pH > 6.5 (Neutral/Basic) Target->pH_High Yes, Neutral/Basic Method_B METHOD B: Direct Salt Formation (Recommended) Target->Method_B No, Flexible Method_A METHOD A: Cosolvent + Surfactant (Risk of Precipitation) pH_Low->Method_A pH_High->Method_B Precip TROUBLESHOOTING: Did precipitate form? Method_A->Precip Method_B->Precip Add_Base Action: Add 1M NaOH dropwise until clear Precip->Add_Base Yes (Method B) Add_DMSO Action: Increase DMSO % or add Tween 80 Precip->Add_DMSO Yes (Method A)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental pH constraints.

Detailed Protocols

Protocol A: The "Salt-Switch" Method (Recommended for Neutral Buffers)

Best for: PBS, TBS, or media at pH 7.4.[1][3] Mechanism: Converts the sparingly soluble acid form into the highly soluble sodium carboxylate salt in situ.[2]

Materials:

  • Compound (Powder)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous[1][3]

  • 1.0 M NaOH (Sodium Hydroxide)[1]

  • Target Buffer (e.g., PBS pH 7.4)[1][3][5]

Step-by-Step:

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration of 50–100 mM . Vortex until completely clear.[2][3]

    • Why? DMSO disrupts the crystal lattice more effectively than water.[2][3]

  • Calculate Base: You need to neutralize the acetic acid group.[2][3] For every 1 mole of compound, you need ~1.05 moles of base.[3]

  • The "Switch":

    • Pipette the required volume of DMSO stock into a microtube.[2][3]

    • Add an equimolar amount of 1M NaOH directly to the DMSO stock (or add the NaOH to the buffer before adding the compound).[1][2]

    • Tip: A safer approach for biological assays is to ensure your buffer has sufficient capacity (e.g., 50mM Phosphate) to absorb the proton release.[3]

  • Dilution: Slowly add the DMSO stock into the vortexing buffer.

    • Result: The compound should remain in solution.[2][3] If a cloud forms, check pH immediately.[2][3] If pH < 6, add dilute NaOH until clear.[2][3]

Protocol B: Cosolvent Loading (For Acidic Conditions)

Best for: Mobile phases (HPLC) or acidic cell culture conditions.[1][2] Mechanism: Uses dielectric constant manipulation to solubilize the neutral form.[2]

Materials:

  • DMSO or Ethanol[2][6]

  • PEG-400 (Polyethylene glycol)[1][2][3]

  • Tween 80 (optional)[1]

Step-by-Step:

  • Prepare Co-solvent Mix: Create a "Pre-mix" of DMSO:PEG-400 (1:1) .

    • Why? PEG-400 acts as an interface stabilizer, preventing rapid crystallization of the hydrophobic phenyl ring.[1][2][3]

  • Dissolve: Dissolve the compound in the Pre-mix at 20x the final concentration.

  • Dilute: Add the Pre-mix dropwise to the acidic aqueous phase while stirring rapidly.

    • Warning: Do not exceed the solubility limit of the neutral form (likely < 100 µM in acidic water).[1][2] If higher concentrations are needed, you must use a carrier like Cyclodextrin (HP-β-CD).[1][2][3]

Troubleshooting & FAQs

Q1: I diluted my 100 mM DMSO stock into PBS, and it precipitated immediately. Why?

A: This is likely a "pH Crash."[2][3] Although PBS is buffered at 7.4, adding a high concentration of a carboxylic acid (your compound) can locally deplete the buffer's capacity, momentarily dropping the pH below the pKa (4.2).[1][3] Fix: Verify the pH of your final solution. If it dropped, adjust it back to 7.4 with NaOH.[2][3] Alternatively, lower the stock concentration to reduce the acid load.[3]

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caution. Ethanol is a protic solvent and can interfere with the hydrogen bonding of the carboxylic acid dimer.[2] While it dissolves the compound, it is more prone to "flash precipitation" upon water addition than DMSO.[3] DMSO is preferred for its higher dielectric constant.[3]

Q3: Is the nitrile group stable in water?

A: Yes, at physiological pH and room temperature.[2][3] The cyanomethyl group (-CH₂CN) is relatively stable.[1][2][3] Hydrolysis to the di-acid (phenylenediacetic acid) typically requires strong acid/base (pH < 1 or pH > 12) and elevated temperatures (reflux).[1][2] It is stable for standard 24-48 hour biological assays.[1][2][3]

Q4: How do I store the stock solution?

A: Store 100 mM stocks in DMSO at -20°C. Ensure the vial is sealed tightly to prevent water absorption (DMSO is hygroscopic). Water uptake can cause the compound to precipitate inside the freezer vial over time.[2][3]

References

  • Physicochemical Properties of Phenylacetic Acids.

    • Source: National Center for Biotechnology Information (2024).[1][2][3] PubChem Compound Summary for CID 999, Phenylacetic acid.[2][3] (Used as structural analog for pKa extrapolation).[1][2][3]

    • URL:[Link][1]

  • Solubility of Carboxylic Acids.

    • Source: Yalkowsky, S. H., et al. (2010).[1][3] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (General reference for pH-dependent solubility profiles).

  • pKa Prediction for Substituted Phenylacetic Acids.

    • Source: Bordwell pKa Table (Acidity in DMSO and Water).[1][2][3][7]

    • URL:[Link][1]

  • Compound Identification (CAS 56066-92-3). [1][2][3][4]

    • Source: ChemicalBook/MolAid Database Entry for p-Cyanomethylphenylacetic acid.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(cyanomethyl)phenylacetic Acid

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for the synthesis of 4-(cyanomethyl)phenylacetic acid. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 4-(cyanomethyl)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanistically-grounded solutions to optimize your synthetic outcomes.

Overview of the Primary Synthetic Route

The most direct and common synthetic pathway to 4-(cyanomethyl)phenylacetic acid involves a two-step sequence starting from the readily available 4-methylphenylacetic acid.

  • Benzylic Halogenation: A free-radical bromination of the benzylic methyl group of 4-methylphenylacetic acid using a reagent like N-Bromosuccinimide (NBS) yields 4-(bromomethyl)phenylacetic acid.

  • Nucleophilic Cyanation: A nucleophilic substitution (SN2) reaction where the bromide in 4-(bromomethyl)phenylacetic acid is displaced by a cyanide anion to form the target product.

While seemingly straightforward, the cyanation step is prone to several competing side reactions and experimental pitfalls that can drastically reduce yield and purity. This guide focuses on troubleshooting and optimizing this critical transformation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Cyanation A 4-Methylphenylacetic Acid B 4-(Bromomethyl)phenylacetic Acid A->B  NBS, AIBN,  CCl4, Reflux C 4-(cyanomethyl)phenylacetic Acid B->C  NaCN, DMSO,  Phase-Transfer Catalyst (Optional) G cluster_iso Start 4-(Bromomethyl)phenylacetic Acid Br Br⁻ Nitrile 4-(cyanomethyl)phenylacetic Acid (Desired Product) Start->Nitrile  SN2 CN [:C≡N:]⁻ (Cyanide Ion) CN->Start  C-Attack (Favored in DMSO) Isocyanide 4-(isocyanomethyl)phenylacetic Acid (Impurity) CN_iso [:C≡N:]⁻ Start_iso 4-(Bromomethyl)phenylacetic Acid CN_iso->Start_iso  N-Attack (Minor Pathway) Start_iso->Isocyanide  SN2

Optimization

purification methods for 2-(4-(Cyanomethyl)phenyl)acetic acid crude product

Technical Support Center: Purification of 2-(4-(Cyanomethyl)phenyl)acetic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-(Cyanomethyl)phenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of isolating 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS 56066-92-3).

This bifunctional molecule is typically synthesized via the partial hydrolysis of 1,4-phenylenediacetonitrile. The primary purification challenge lies in separating the target mono-acid from the unreacted neutral dinitrile and the over-hydrolyzed di-acid, while strictly preventing the degradation of the base- and acid-sensitive cyanomethyl group.

Physicochemical Profiling & Impurity Data

To design a self-validating purification system, we must first map the quantitative physicochemical properties of the crude mixture.

Table 1: Physicochemical Properties & Impurity Profile

CompoundReaction RoleKey Functional GroupsEst. pKaSolubility Profile
1,4-Phenylenediacetonitrile Starting MaterialTwo Nitriles (-CN)N/A (Neutral)Soluble in EtOAc, DCM. Insoluble in aqueous base/acid.
2-(4-(Cyanomethyl)phenyl)acetic acid Target ProductOne Nitrile (-CN), One Carboxylic Acid (-COOH)~4.2Soluble in EtOAc, hot toluene. Soluble in aq. base. Insoluble in aq. acid.
1,4-Phenylenediacetic acid Over-hydrolysis ImpurityTwo Carboxylic Acids (-COOH)~4.3Poorly soluble in cold toluene. Soluble in aq. base. Insoluble in aq. acid.

Note: The pKa of the target product is extrapolated from the baseline pKa of phenylacetic acid (4.31)[1][2], slightly lowered by the electron-withdrawing nature of the para-cyanomethyl group.

Purification Workflow

Workflow Crude Crude Reaction Mixture (Mono-acid, Di-acid, Dinitrile) Extract Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->Extract OrgPhase Organic Phase Contains: Unreacted Dinitrile (Discard or Recycle) Extract->OrgPhase Top Layer AqPhase Aqueous Phase Contains: Mono-acid & Di-acid (Sodium Salts) Extract->AqPhase Bottom Layer Acidify Controlled Acidification (2M HCl, 0-5 °C, pH 2.0) AqPhase->Acidify CrudeSolid Filtration Crude Solid Mixture Acidify->CrudeSolid Precipitation Recryst Recrystallization (Hot Toluene) CrudeSolid->Recryst Pure Pure Product 2-(4-(Cyanomethyl)phenyl)acetic acid Recryst->Pure Cooling & Filtration

Fig 1. Acid-base extraction and recrystallization workflow for 2-(4-(Cyanomethyl)phenyl)acetic acid.

Troubleshooting FAQs

Q1: Why is my product heavily contaminated with 1,4-phenylenediacetic acid (di-acid) after acid-base workup? Causality: Acid-base extraction relies on pKa differences. Both the target mono-acid and the di-acid impurity have nearly identical pKa values (~4.2–4.3)[1][2]. Consequently, both are deprotonated by sodium bicarbonate and co-extract into the aqueous layer, precipitating together upon acidification. Solution: You must exploit differential solubility rather than pKa. The di-acid is highly symmetrical and possesses two hydrogen-bonding carboxyl groups, giving it a high lattice energy and extremely poor solubility in moderately non-polar solvents like toluene. Recrystallizing the crude solid from hot toluene will selectively dissolve the mono-acid, leaving the di-acid behind as an insoluble solid that can be filtered out while hot.

Q2: How do I prevent the hydrolysis of the cyanomethyl (-CN) group during extraction? Causality: Nitriles undergo nucleophilic attack by hydroxide ions (OH-), leading to hydration to an amide, and eventually full hydrolysis to a carboxylate. This reaction is accelerated by high pH and elevated temperatures. Solution: Never use strong bases (e.g., NaOH or KOH) for the extraction of cyano-containing acids. Saturated sodium bicarbonate (NaHCO3) provides a buffered pH of ~8.3, which is sufficiently basic to deprotonate the carboxylic acid (ensuring >99.9% ionization based on the Henderson-Hasselbalch equation) but mild enough to prevent nucleophilic attack on the nitrile[3]. Maintain the extraction temperature below 25 °C.

Q3: During acidification, my product "oils out" instead of forming a filterable solid. What went wrong? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound drops out of solution at a temperature above its melting point in that specific solvent system, or when rapid supersaturation traps solvent and impurities in a metastable liquid phase. Solution: Kinetics must be controlled. Ensure the aqueous layer is chilled to 0–5 °C before acidification. Add the 2M HCl dropwise with vigorous mechanical stirring to prevent localized zones of high acidity. If oiling out persists, stop the acid addition at pH 5.0 (just before massive precipitation), add a seed crystal of pure 2-(4-(Cyanomethyl)phenyl)acetic acid, and allow nucleation to begin before continuing acidification to pH 2.0.

Q4: Is silica gel column chromatography viable for this crude, and what solvent system should I use? Causality: While viable, standard silica gel chromatography of free carboxylic acids often results in severe peak tailing and irreversible adsorption. This is caused by strong, multidentate hydrogen bonding between the carboxylic acid and the free silanol (Si-OH) groups on the stationary phase. Solution: You must suppress the ionization and hydrogen-bonding capacity of the analyte. Add a volatile acidic modifier—such as 1% v/v glacial acetic acid or formic acid—to your organic eluent (e.g., a gradient of Hexane to Ethyl Acetate)[4]. This saturates the silica's active sites and ensures the target mono-acid elutes as a sharp, symmetrical band.

Validated Experimental Protocol

Phase 1: Dissolution & Extraction

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude.

  • Wash the organic layer with saturated aqueous NaHCO3 (3 x 5 mL/g). Mechanism Check: The mono-acid and di-acid are converted to water-soluble sodium salts and migrate to the aqueous layer. The neutral dinitrile remains in the EtOAc.

  • Combine the aqueous extracts and wash once with a small volume of fresh EtOAc (2 mL/g) to remove any trace entrained dinitrile.

Phase 2: Controlled Acidification 4. Transfer the aqueous layer to a flask equipped with a mechanical stirrer and cool to 0–5 °C using an ice bath. 5. Slowly add 2M HCl dropwise until the pH reaches 2.0. Mechanism Check: Reprotonation of the carboxylates forces the precipitation of the mono-acid and di-acid. The low temperature prevents oiling out and protects the nitrile group from acid-catalyzed hydrolysis. 6. Filter the resulting precipitate, wash with ice-cold deionized water, and dry under vacuum to yield the crude solid mixture.

Phase 3: Toluene Recrystallization (Di-acid Purge) 7. Suspend the dried crude solid in toluene (approx. 5–8 mL/g) and heat to 85–90 °C with stirring. 8. Perform a rapid hot filtration to remove the insoluble 1,4-phenylenediacetic acid (di-acid impurity). 9. Allow the filtrate to cool slowly to room temperature, then chill to 0–4 °C to crystallize the pure 2-(4-(Cyanomethyl)phenyl)acetic acid. 10. Filter the purified crystals, wash with a minimal amount of cold heptane, and dry under vacuum.

References

  • National Center for Biotechnology Information. "Phenylacetic Acid | C8H8O2 | CID 999 - PubChem." PubChem Database, National Institutes of Health. URL:[Link]

  • Charité – Universitätsmedizin Berlin. "2-phenylacetic Acid." mVOC 4.0 Database. URL: [Link]

  • Armarego, W.L.F. "Purification of Laboratory Chemicals, 8th Edition." Elsevier, 2017. URL:[Link]

  • Furniss, B.S., et al. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." Longman Scientific & Technical (Hosted by Internet Archive), 1989. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency with Sterically Hindered Amines

Welcome to the Application Scientist Support Hub. As researchers push the boundaries of drug discovery, incorporating sterically hindered amines—such as tert-butylamine, diisopropylamine, 2-aminoisobutyric acid (Aib), an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

As researchers push the boundaries of drug discovery, incorporating sterically hindered amines—such as tert-butylamine, diisopropylamine, 2-aminoisobutyric acid (Aib), and N-methylated amino acids—has become essential for improving metabolic stability and target affinity. However, these bulky nucleophiles routinely cause catastrophic drops in coupling efficiency.

This guide provides a self-validating, mechanistically grounded framework for troubleshooting both Amide Bond Formation and Buchwald-Hartwig C-N Cross-Coupling with hindered amines.

Part 1: Amide Bond Formation (Peptides & Small Molecules)

FAQ 1: Why do standard carbodiimide protocols (e.g., EDC/DIC + HOBt) fail with hindered amines?

The Causality: In standard coupling, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate[1]. To prevent side reactions (like racemization or N-acylurea formation), an additive like HOBt is introduced to form an active ester. However, the benzotriazole ester formed by HOBt is often too sterically demanding and stable to be attacked by a bulky amine[2]. Because the aminolysis step is drastically slowed by steric clash, the activated ester sits in solution and undergoes degradation or epimerization rather than productive coupling[2][3].

FAQ 2: What are the best coupling reagents to overcome this steric clash?

To drive the reaction forward, you must use coupling reagents that generate highly electrophilic, yet less sterically encumbered, active esters.

  • OxymaPure (with DIC or EDC): Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) outperforms HOBt and is comparable to the highly reactive HOAt[4]. The oxime-based active ester is less sterically hindered than benzotriazole esters, allowing bulky amines to attack efficiently while suppressing racemization[5]. For extremely hindered peptides like Aib-enkephaline, EDC·HCl with potassium salts of Oxyma (K-Oxyma) has proven to be a superior coupling cocktail[6].

  • COMU & HATU: For solution-phase and solid-phase synthesis, uronium/aminium salts like HATU and COMU are highly efficient for N-methylated and bulky amines[7]. COMU is particularly advantageous as it is non-explosive, produces water-soluble byproducts, and performs exceptionally well even in aqueous micellar conditions[5].

  • BTC (Bis(trichloromethyl) carbonate): For exceptionally difficult cases, such as coupling secondary amines on DNA-encoded libraries (DELs), BTC can generate amide bonds more efficiently and with higher chemoselectivity than HATU or COMU[7].

FAQ 3: How should I adjust my stoichiometry and conditions for Oxyma-based couplings?

Using a large excess of coupling reagents can lead to unwanted esterification of side-chain hydroxyls. A 1:1:1 ratio of Acid:DIC:Oxyma is ideal for solution-phase, while a slight excess (1.5–2.0 eq) is recommended for solid-phase peptide synthesis (SPPS)[8]. If coupling remains incomplete, employ a double coupling strategy (refreshing reagents for a shorter duration) rather than a single prolonged reaction, and consider dropping the temperature to 0 °C to slow down competing side reactions[8].

AmideMechanism Acid Carboxylic Acid + DIC Oacyl O-acylisourea (Prone to degradation) Acid->Oacyl Activation ActiveEster Oxyma Active Ester (Highly Electrophilic) Oacyl->ActiveEster Trapping Oxyma OxymaPure Additive (Low Steric Bulk) Oxyma->ActiveEster Product Amide Bond (High Yield) ActiveEster->Product Aminolysis Amine Hindered Amine (e.g., Aib, N-Me) Amine->Product

Mechanistic pathway of OxymaPure overcoming steric hindrance in amide coupling.

Protocol 1: Optimized DIC/OxymaPure Coupling for Hindered Amines

This self-validating protocol ensures complete activation before the introduction of the bulky nucleophile, minimizing side reactions.

  • Activation: Dissolve the carboxylic acid (1.5 eq) and OxymaPure (1.5 eq) in anhydrous DMF.

  • Carbodiimide Addition: Add DIC (1.5 eq) dropwise at 0 °C. Stir for 10 minutes to allow the formation of the Oxyma active ester.

  • Amine Introduction: Add the sterically hindered amine (1.0 eq). If the amine is a hydrochloride salt, add exactly 1.0 eq of a non-nucleophilic base (e.g., DIEA)[8]. Do not use excess base, as it promotes epimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor via LC-MS or a Kaiser test (for SPPS). If unreacted amine persists, perform a second coupling cycle with fresh reagents (1.0 eq each) for 1 hour[8].

Part 2: Buchwald-Hartwig C-N Cross-Coupling

FAQ 4: Why is my palladium-catalyzed amination failing with bulky amines?

The Causality: In the Buchwald-Hartwig amination, the catalytic cycle requires oxidative addition of the aryl halide, coordination of the amine, deprotonation, and reductive elimination. Sterically hindered amines struggle to coordinate to the palladium center if the supporting phosphine ligand is too bulky, or they fail to undergo reductive elimination if the metal center is too electron-deficient[9].

FAQ 5: How do I choose the right dialkylbiaryl phosphine ligand?

The choice between ligands like BrettPhos and RuPhos is strictly dictated by the substitution degree of your hindered amine:

  • Primary Hindered Amines (e.g., tert-butylamine): Use BrettPhos. BrettPhos possesses a very large steric profile. This extreme hindrance is a feature, not a bug: it prevents the binding of two primary amines to the palladium center (which would form an inactive bis-amine complex)[9]. It forces the formation of the active mono-amine complex, accelerating the coupling of bulky primary amines[10].

  • Secondary Hindered Amines (e.g., diisopropylamine, morpholine): Use RuPhos. Secondary amines are too bulky to form bis-amine complexes, so the extreme bulk of BrettPhos is unnecessary and actually detrimental. RuPhos has a smaller steric hindrance (cone angle ~198° vs BrettPhos), which provides enough space for the bulky secondary amine to coordinate to the palladium center and undergo efficient reductive elimination[9].

BuchwaldDecision Start Buchwald-Hartwig Sterically Hindered Amine Primary Primary Amine (e.g., t-Butylamine) Start->Primary Secondary Secondary Amine (e.g., Diisopropylamine) Start->Secondary BrettPhos Pd-BrettPhos (Prevents bis-amine complex) Primary->BrettPhos RuPhos Pd-RuPhos (Allows bulky coordination) Secondary->RuPhos Success1 High Yield C-N Bond BrettPhos->Success1 Success2 High Yield C-N Bond RuPhos->Success2

Decision matrix for selecting Buchwald-Hartwig ligands based on amine substitution.

Protocol 2: Buchwald-Hartwig Amination using Pd-BrettPhos (For Primary Hindered Amines)

This protocol utilizes a pre-catalyst to ensure the active Pd(0) species is generated reliably without requiring harsh reduction steps.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 eq), the hindered primary amine (1.2 eq), BrettPhos Pd G3 precatalyst (2-5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a concentration of 0.2 M.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80–100 °C for 4–12 hours.

  • Validation: Quench a 10 µL aliquot in acetonitrile, filter through a celite plug, and analyze via GC-MS or LC-MS to confirm the disappearance of the aryl halide. If conversion stalls, verify the exclusion of oxygen/moisture, as Pd(0) is highly sensitive.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling systems when applied specifically to sterically hindered amines.

Reagent / Ligand SystemPrimary ApplicationMajor ByproductsExpected Yield with Hindered Amines
DIC / HOBt Standard unhindered peptidesInsoluble urea, HOBtLow (<30%) - Prone to epimerization[2]
DIC / OxymaPure Hindered peptides (Aib, N-Me)Soluble urea, OxymaHigh (>85%) - Low racemization[5]
COMU / DIEA Solution-phase, micellar conditionsWater-soluble ureaExcellent (>90%) - Fast kinetics[5]
Pd-BrettPhos C-N coupling: Primary aminesHalide saltsHigh (>80%) - Prevents deactivation[10]
Pd-RuPhos C-N coupling: Secondary aminesHalide saltsHigh (>80%) - Accommodates bulk[9]

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:[Link]

  • Crystal structure of the RuPhos ligand. IUCr Journals. Available at:[Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ResearchGate. Available at:[Link]

  • US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. Available at:[Link]

  • Synthetic Chemistry: Formation of The Amide Bond. Scribd. Available at:[Link]

  • Acylguanidines as bioisosteric groups in argininamide-type neuropeptide Y Y1 and Y2 receptor antagonists. Publikationsserver der Universität Regensburg. Available at:[Link]

Sources

Optimization

Cyanomethyl Group Stability Under Basic Conditions: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable behavior of the cyanomethyl group (–CH₂CN) during complex synthetic sequenc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable behavior of the cyanomethyl group (–CH₂CN) during complex synthetic sequences. While it is a highly versatile synthon and a critical pharmacophore in drug development, its stability under basic conditions is a common point of failure.

This guide is designed to move beyond simple "do's and don'ts." Here, we will dissect the causality behind cyanomethyl degradation, providing you with the mechanistic understanding and self-validating protocols necessary to troubleshoot and optimize your workflows.

Mechanistic Causality of Cyanomethyl Instability

To effectively troubleshoot a failing reaction, you must understand the two competing thermodynamic and kinetic pathways that compromise the cyanomethyl group under basic conditions:

Pathway A: Alpha-Deprotonation & Self-Condensation (Kinetic) The methylene protons adjacent to the cyano group are weakly acidic. While free acetonitrile has a pKa of approximately 31.3 in DMSO[1], this acidity is highly sensitive to its chemical environment. If the cyanomethyl group is coordinated to a transition metal (e.g., Palladium), the metal's Lewis acidity withdraws electron density, dropping the pKa to ~25[2]. When exposed to strong bases (like alkoxides), rapid deprotonation occurs. The resulting nitrile-stabilized carbanion is highly nucleophilic and will readily attack the electrophilic nitrile carbon of an unreacted molecule. This base-catalyzed self-condensation is known as the Thorpe reaction (or Thorpe-Ziegler reaction for intramolecular variants), yielding unwanted β-enaminonitriles[3].

Pathway B: Nucleophilic Hydrolysis (Thermodynamic) Under aqueous basic conditions, the primary threat is not deprotonation, but direct nucleophilic attack. Hydroxide ions (OH⁻) attack the electrophilic carbon of the nitrile group. This pathway initially yields an amide intermediate and, upon further heating or prolonged exposure, completely hydrolyzes the moiety into a carboxylic acid[4].

Pathways Start Cyanomethyl Group (-CH2CN) Base Basic Conditions (Aqueous or Anhydrous) Start->Base Path1 Alpha-Deprotonation (Kinetic/Anhydrous) Base->Path1 Path2 Nucleophilic Attack (Thermodynamic/Aqueous) Base->Path2 Result1 Nitrile-Stabilized Carbanion Path1->Result1 Result4 Hydrolysis to Amide (-CH2CONH2) Path2->Result4 OH- attack Result2 Thorpe-Ziegler Condensation Result1->Result2 Self-condensation Result5 Hydrolysis to Acid (-CH2COOH) Result4->Result5 Excess Base / Heat

Fig 1. Mechanistic degradation pathways of the cyanomethyl group under basic conditions.

Quantitative Data & Stability Metrics

Understanding the exact thresholds of your functional groups allows for precise reaction engineering. Below is a summary of the quantitative metrics dictating cyanomethyl stability.

Chemical Environment / ReagentStability MetricValue / Expected Outcome
Acetonitrile (Uncoordinated) pKa (in DMSO)~31.3[1]
Pd-Coordinated Acetonitrile pKa (Estimated)~25.0[2]
Cyanomethyl Substrate + 0.1 N NaOH Base Hydrolysis (60°C, 24h)Complete degradation to Amide/Acid[4]
Cyanomethyl Substrate + Alkoxide Base Anhydrous DeprotonationFormation of β-enaminonitrile (Thorpe product)[3]

Frequently Asked Questions (FAQs)

Q1: Why did my cyanomethyl compound turn into a complex mixture of dimers when treated with an alkoxide base? A: This is a classic manifestation of the Thorpe reaction[3]. Alkoxide bases are strong enough to deprotonate the weakly acidic alpha-protons of the cyanomethyl group. The causality here is kinetic: the resulting carbanion is highly nucleophilic and rapidly attacks unreacted starting material. To prevent this, you must either use a non-nucleophilic base at cryogenic temperatures (e.g., LDA at -78°C) to ensure complete, rapid deprotonation without self-condensation, or operate under highly dilute conditions.

Q2: I need to remove a Boc protecting group, but acidic conditions are degrading my cyanomethyl moiety. What is the alternative? A: While Boc groups are traditionally removed via acid hydrolysis, acid-sensitive nitriles can undergo partial hydrolysis. The mechanistic alternative is a base-promoted fragmentation. By refluxing the substrate with Cesium Carbonate (Cs₂CO₃) in anhydrous methanol, the carbamate nitrogen is deprotonated, driving the elimination of tert-butanol and subsequent decarboxylation[5]. Because the system is completely anhydrous and the base is relatively mild, the cyanomethyl group remains completely intact. (See Protocol 1 below).

Q3: How does pH affect the long-term storage stability of cyanomethyl compounds in solution? A: The rate of hydrolysis increases significantly under alkaline conditions due to the abundance of hydroxide nucleophiles. Solutions should always be kept at a neutral pH, prepared with strictly dry solvents, and stored under an inert atmosphere (e.g., argon) at 2-8°C to prevent ambient moisture from initiating slow hydrolysis[4].

Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve unexpected yields or complex mixtures when processing cyanomethyl-containing compounds.

Troubleshooting Obs Issue: Degradation of Cyanomethyl Substrate Q1 Are conditions aqueous? Obs->Q1 A1_Yes Hydrolysis Pathway (Amide/Acid detected) Q1->A1_Yes Yes A1_No Deprotonation Pathway (Dimers/Oligomers detected) Q1->A1_No No Sol1 Use anhydrous solvents & mild bases (e.g., Cs2CO3) A1_Yes->Sol1 Sol2 Increase dilution or use non-nucleophilic bases A1_No->Sol2

Fig 2. Troubleshooting workflow for diagnosing and resolving cyanomethyl instability.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Base-Promoted Boc Deprotection

Purpose: To selectively remove a Boc protecting group without triggering Thorpe condensation or hydrolysis of an adjacent cyanomethyl group[5]. Causality: Cs₂CO₃ in methanol provides a mild, anhydrous basic environment. It selectively deprotonates the carbamate without reaching the pKa threshold required to deprotonate the cyanomethyl alpha-protons, while the lack of water entirely prevents nucleophilic hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected cyanomethyl compound (1.0 equiv) in anhydrous Methanol to achieve a 0.1 M concentration.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 3.0 equiv) in one single portion at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux under a strict inert argon atmosphere for 12-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. You should observe the disappearance of the starting mass and the appearance of the free amine mass (M - 100 Da). Crucially, ensure no peaks corresponding to M + 18 Da (amide) are present.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting free amine via flash column chromatography.

Protocol 2: Base Hydrolysis Stress Test

Purpose: To empirically validate the stability of a novel cyanomethyl derivative against base-induced hydrolysis prior to scaling up a reaction[4]. Causality: By forcing the compound into an excess of aqueous hydroxide at elevated temperatures, we accelerate the thermodynamic hydrolysis pathway, allowing us to map the specific degradation profile of the molecule.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of your cyanomethyl compound in an inert, water-miscible solvent (e.g., THF).

  • Stress Induction: In a sealed pressure vial, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Incubation: Heat the mixture at 60°C for exactly 24 hours.

  • Quenching: Withdraw a 100 µL aliquot and immediately neutralize it by adding 100 µL of 0.1 N HCl.

  • Analysis: Analyze the neutralized sample via LC-MS.

  • Data Interpretation: Look for specific mass shifts. A mass shift of +18 Da confirms partial hydrolysis to an amide. A mass shift of +19 Da (accompanied by the loss of the nitrogen isotope pattern) confirms complete hydrolysis to a carboxylic acid. If these peaks appear rapidly, your substrate is highly sensitive and requires strictly anhydrous conditions moving forward.

References

  • Formation and structures of palladium-cyanomethyl complexes generated under unexpectedly mild conditions: quantifying the acidification of acetonitrile coordinated to a palladium center ResearchGate[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate ChemRxiv[Link]

  • Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis DICP / ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction (Nitrile vs. Carboxylic Acid)

Current Status: Online Agent: Senior Application Scientist Ticket Focus: Minimizing Side Reactions in Competitive Reductions Introduction: The Chemoselectivity Paradox Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket Focus: Minimizing Side Reactions in Competitive Reductions

Introduction: The Chemoselectivity Paradox

Welcome to the Technical Support Center. You are likely here because you have a molecule containing both a Nitrile (-CN) and a Carboxylic Acid (-COOH) , and you need to reduce only one of them.

This is a classic "Selectivity Paradox" in organic synthesis:

  • Carboxylic Acids are proton sources that quench standard hydride reagents (like LiAlH₄), releasing hydrogen gas and forming unreactive carboxylate salts.

  • Nitriles require strong nucleophiles for reduction but are prone to over-reduction or dimerization (secondary amine formation).

This guide is structured as a troubleshooting workflow. Select your Target Product below to find the specific protocol and side-reaction mitigation strategy.

Module 1: Target = Alcohol (Reducing Acid, Preserving Nitrile)

User Goal: Convert R-COOH


 R-CH₂OH while keeping R-CN intact.
The Gold Standard: Borane-THF ( )

Unlike hydride reagents (NaBH₄, LiAlH₄), Borane is an electrophilic reducing agent . It reacts preferentially with the electron-rich carboxyl group over the electron-poor nitrile (at controlled temperatures).

Mechanism of Selectivity

The carboxylic acid coordinates with


 to form a triacyloxyborane intermediate. The carbonyl oxygen activates the borane, making it a "hydride donor" specifically to the carbonyl carbon it is attached to. The nitrile coordinates 

at the nitrogen, but this complex is stable and resists reduction at low temperatures.
Step-by-Step Protocol
  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Anhydrous THF (critical—water destroys reagent).

  • Addition: Dissolve substrate in THF. Cool to -10°C to 0°C .

  • Reagent: Add

    
     (1.0 - 1.5 equivalents per acid group) dropwise.
    
    • Note: Expect

      
       gas evolution.[1][2] Vent properly.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1-2 hours.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases.

Troubleshooting Ticket #101: "My Nitrile was also reduced."
Symptom Diagnosis Root Cause Solution
Product contains amine Over-reductionTemperature too high (>25°C) or excess reagent.[3]Maintain reaction at -20°C to 0°C . Do not reflux.[4] Use exactly 1.1 eq of Borane.
Low Yield of Alcohol Incomplete ReactionBorane complexed with Nitrile but didn't reduce it.The Nitrile-Borane complex can sequester reagent. Use 1.5 - 2.0 eq of Borane, but keep the temperature strictly below 0°C .
Gel/Emulsion during workup Boron polymersIncomplete hydrolysis of borane adducts.Use an oxidative workup (NaOH/

) or reflux with MeOH/Acetic Acid to break boron-nitrogen complexes.

Module 2: Target = Amine (Reducing Nitrile, Preserving Acid)

User Goal: Convert R-CN


 R-CH₂NH₂ while keeping R-COOH intact.
The Challenge: The "Acid Quench"

Standard reagents (LiAlH₄) will deprotonate the acid first.[5] The resulting carboxylate (


) is resistant to reduction, but the reagent is consumed. If you add enough LiAlH₄ to overcome this, you risk reducing the carboxylate to an alcohol.
Solution A: Samarium Diiodide ( ) - The "Chemical" Approach

 operates via Single Electron Transfer (SET) , not hydride transfer.[6] It is orthogonal to acid/ester reactivity.
  • Protocol: Use

    
     (4-6 eq) with 
    
    
    
    and
    
    
    .
  • Mechanism:

    
     donates electrons to the -CN group, forming a radical anion which is protonated by water. The acid remains as a carboxylate (if base is present) or is untouched.
    
Solution B: Catalytic Hydrogenation - The "Scalable" Approach

Raney Nickel or Pd/C with


 gas. Carboxylic acids are generally stable to hydrogenation conditions (unless benzylic).
Troubleshooting Ticket #102: "I have massive Secondary Amine impurities."

This is the most common side reaction in nitrile reduction.

The "Dimerization Loop" Mechanism:

  • Nitrile reduces to Imine (

    
    ).
    
  • Imine reduces to Primary Amine (

    
    ).
    
  • Side Reaction: The Primary Amine attacks a remaining Imine to form a secondary imine, which reduces to a Secondary Amine (

    
    ).
    
Visualizing the Side Reaction Pathway

NitrileSideReactions cluster_prevention Prevention Strategy Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine +2H SecAmine Secondary Amine (Dimer) Imine->SecAmine Reduction of Dimer Aldehyde Aldehyde (Hydrolysis Product) Imine->Aldehyde +H2O (Workup) PrimAmine->Imine Nucleophilic Attack Fix Add Excess NH3 or Acetic Anhydride

Caption: The "Dimerization Loop" showing how Primary Amines attack Imine intermediates to form unwanted Secondary Amines.

Fixing Secondary Amine Formation
Method Protocol Adjustment Why it works
Ammonia Doping Add

(gas or in MeOH) to the hydrogenation vessel.
Excess

competes with the primary amine for the imine, shifting equilibrium back toward the primary amine.
Acidic Conditions Run hydrogenation in Acetic Acid or with HCl.Protonates the primary amine (

), removing its nucleophilicity so it cannot attack the imine.
Trapping Add

(Di-tert-butyl dicarbonate) in situ.
The primary amine is immediately protected as the N-Boc carbamate, preventing reaction with the imine.

Module 3: Decision Matrix & Reagent Selection

Use this flow to select the correct reagent for your specific competition scenario.

SelectionMatrix Start Start: Substrate has Nitrile AND Carboxylic Acid Goal What is your Target? Start->Goal ReduceAcid Target: Alcohol Goal->ReduceAcid Reduce Acid (Keep Nitrile) ReduceNitrile Target: Amine Goal->ReduceNitrile Reduce Nitrile (Keep Acid) Borane Reagent: Borane-THF (0°C) ReduceAcid->Borane Warning1 Critical: Keep Temp < 0°C to prevent Nitrile reduction Borane->Warning1 MethodChoice Choose Method ReduceNitrile->MethodChoice SmI2 SmI2 / Et3N / H2O (SET Mechanism) MethodChoice->SmI2 Small Scale / Complex H2 H2 / Raney Ni (Catalytic) MethodChoice->H2 Large Scale FixDimer Add NH3 or Acetic Acid to stop Dimerization H2->FixDimer

Caption: Decision matrix for selecting reagents based on chemoselective targets.

FAQs: Rapid Response

Q: Can I use LiAlH₄ if I add only 0.5 equivalents? A: No. LiAlH₄ is a basic hydride. It will instantly deprotonate the carboxylic acid (consuming the reagent) before it touches the nitrile. You will end up with the lithium carboxylate salt and unreacted nitrile.

Q: I used Borane-DMS and my workup smells terrible. Can I use Borane-THF? A: Yes. Borane-DMS (Dimethyl sulfide) is more stable and concentrated, but stinks.[1] Borane-THF is the standard alternative. However, Borane-THF degrades over time. Always titrate Borane-THF before use if the bottle is old, or your stoichiometry will be off, leading to incomplete reduction.

Q: My nitrile reduction product turned into an aldehyde after column chromatography. Why? A: You likely had an Imine remaining.[4] If the reduction didn't go to completion (to the amine), the intermediate imine will hydrolyze to an aldehyde upon exposure to water/silica during purification. Ensure the reaction runs to completion by monitoring via TLC/LCMS.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[4][7] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups.[8][9][10] Journal of Organic Chemistry.[11][12] Link

  • Szostak, M., et al. (2014).[6][11] Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism.[6][11][13] Organic Letters.[11][12][13] Link

  • Gould, F. E., et al. (1960). Preparation of Primary Amines by the Hydrogenation of Nitriles.[14][15] Journal of Organic Chemistry.[11][12] Link

  • ChemGuide. Reducing Nitriles to Primary Amines.Link

Sources

Optimization

Technical Support Center: Moisture Management for Activated Phenylacetic Acid Esters

The following guide serves as a specialized Technical Support Center resource for researchers working with activated phenylacetic acid esters (e.g., NHS, Pentafluorophenyl). It is designed to address the critical challen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with activated phenylacetic acid esters (e.g., NHS, Pentafluorophenyl). It is designed to address the critical challenge of moisture sensitivity with field-proven protocols and mechanistic insights.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Handling, Storage, and Troubleshooting of Moisture-Sensitive Reagents

Core Directive: The Zero-Water Protocol

Activated phenylacetic acid esters (PAA-AEs), such as PAA-NHS (N-hydroxysuccinimide) or PAA-Pfp (pentafluorophenyl), are designed to be electrophilic powerhouses. This reactivity makes them inherently unstable in the presence of water. Moisture does not just lower yield; it generates phenylacetic acid (PAA) , a non-reactive byproduct that can coprecipitate and complicate purification.

The "Golden Rules" of Handling

Failure to adhere to these three pillars is the primary cause of experimental failure:

  • Thermal Equilibration: Never open a cold vial immediately. Condensed atmospheric moisture will instantly hydrolyze the surface layer of the reagent.

  • Solvent Integrity: "Analytical Grade" is insufficient. Solvents must be anhydrous (<50 ppm water).

  • Single-Use Aliquoting: Repeated freeze-thaw cycles introduce moisture. Aliquot solids into single-use vials under an inert atmosphere upon first receipt.

Experimental Workflow & Decision Logic

The following diagram outlines the critical decision paths for handling these reagents to prevent hydrolysis.

handling_workflow Start Reagent Receipt (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30-60 mins) Start->Equilibrate Do not skip Open Open in Inert Atmosphere (Glovebox or N2/Ar Cone) Equilibrate->Open Prevents condensation Solvent Dissolve in Anhydrous Solvent (DMF/DMSO, <50ppm H2O) Open->Solvent Freshly opened solvent Check Visual Inspection: Clear Solution? Solvent->Check Proceed Proceed to Coupling (Add Amine immediately) Check->Proceed Yes Fail STOP: Hydrolysis Detected (Precipitate/Cloudiness) Check->Fail No (White solid = PAA)

Figure 1: Critical handling workflow to prevent moisture-induced degradation of activated esters.

Frequently Asked Questions (Troubleshooting)

Q: My PAA-NHS ester solution turned cloudy immediately upon dissolving in DMF. What happened?

Diagnosis: Moisture Contamination (Hydrolysis). Root Cause: This is the classic signature of hydrolysis. Activated esters are generally soluble in organic solvents (DMF, DMSO), but the hydrolysis product, Phenylacetic Acid (PAA) , often has lower solubility or forms complexes with the leaving group (NHS) that precipitate. Immediate Action:

  • Do not use this solution. The concentration of active ester is unknown.

  • Check your solvent: Was the DMF bottle left uncapped? DMF is hygroscopic and absorbs atmospheric water rapidly.

  • Protocol Fix: Dry your DMF over activated 4Å molecular sieves for 24 hours before use [1].

Q: Can I store stock solutions of PAA-Pfp ester at -20°C?

Answer: No. Reasoning: Even in "anhydrous" solvents at low temperatures, trace moisture and slow spontaneous decomposition occur. Pfp esters are more stable than NHS esters, but they will still degrade over days, releasing pentafluorophenol and PAA [2]. Recommendation: Weigh the solid reagent for each experiment. If you must store a solution, use anhydrous DMSO, blanket with Argon, seal with Parafilm, store at -80°C, and use within 48 hours.

Q: I see low conjugation yields, but no precipitate. How do I confirm hydrolysis?

Diagnosis: Silent Hydrolysis (Competitive Reaction). Explanation: If your reaction pH is too high (>8.5), the hydroxide ion (


) competes effectively with your target amine (

) for the ester carbonyl. Verification (NMR Test): Take a small aliquot of your reaction mixture (or starting material) in DMSO-d6.
  • Active Ester: Look for the distinct methylene singlet of the phenylacetic moiety (

    
     4.0-4.3 ppm depending on the ester).
    
  • Hydrolyzed Acid: This peak typically shifts upfield (lower ppm) to

    
     3.5-3.6 ppm (similar to free phenylacetic acid).
    
  • Leaving Group: For NHS esters, look for the succinimide singlet at 2.8 ppm (intact) vs. shift upon release [3].

Mechanistic Insight: The Race Against Water

Understanding the competition between your target amine and water is crucial for optimizing conditions.

hydrolysis_mechanism Ester Activated PAA Ester (Electrophilic Carbonyl) Transition Tetrahedral Intermediate Ester->Transition Attack at C=O Water Water (H2O) (Competitor Nucleophile) Water->Transition Hydrolysis (Fast at pH > 9) Amine Target Amine (R-NH2) (Desired Nucleophile) Amine->Transition Aminolysis (Optimal pH 7-8) Product_Good Amide Bond (Target Product) Transition->Product_Good Path A Product_Bad Phenylacetic Acid (Dead End) Transition->Product_Bad Path B Leaving Leaving Group (NHS/Pfp) Transition->Leaving Released

Figure 2: Kinetic competition between aminolysis (desired) and hydrolysis (undesired).

Key Takeaway: The rate of hydrolysis increases logarithmically with pH. Maintain reaction pH between 7.0 and 8.0 . Above pH 8.5, hydrolysis dominates; below pH 6.0, the amine is protonated (


) and unreactive [4].

Solvent Drying Protocols

Using "dry" solvents from a bottle opened a month ago is the most common source of error.

SolventDrying AgentActivation ProtocolResidual Water Target
DMF Molecular Sieves (4Å)Bake sieves at 250°C for 12h under vacuum.< 50 ppm
DMSO Molecular Sieves (3Å)Bake sieves at 250°C for 12h under vacuum.< 50 ppm
DCM CaH2 or P2O5Distill under N2 atmosphere.< 10 ppm

Pro-Tip: Store dried DMF/DMSO over activated molecular sieves in the bottle. The sieves act as a continuous "scavenger" for any moisture that enters during opening [5].

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions. Link

  • BroadPharm. (2022).[4] PEG PFP Ester Reagents - Handling and Storage. Link

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?Link

  • Thermo Fisher Scientific. (2021). Crosslinking Technical Handbook: NHS Ester Reaction Chemistry. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR spectrum analysis of nitrile stretch in phenylacetic acid derivatives

Title: Resolving the Nitrile Stretch in Cyano-Phenylacetic Acid Derivatives: A Comparative FTIR Methodology Guide Introduction: The Analytical Challenge Phenylacetic acid derivatives are foundational synthons in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Nitrile Stretch in Cyano-Phenylacetic Acid Derivatives: A Comparative FTIR Methodology Guide

Introduction: The Analytical Challenge Phenylacetic acid derivatives are foundational synthons in pharmaceutical chemistry, frequently utilized in the synthesis of antibiotics like penicillin G and various neuroactive compounds[1]. When these molecules are functionalized with a cyano group (-C≡N), Fourier Transform Infrared (FTIR) spectroscopy becomes an indispensable tool for structural characterization. The nitrile stretch is highly advantageous as it typically appears as a sharp, distinct peak in the relatively uncluttered 2100–2260 cm⁻¹ region of the IR spectrum[2][3].

However, analyzing the νC≡N band in phenylacetic acids presents a unique spectroscopic challenge. The presence of the carboxylic acid (-COOH) group drives the formation of robust intermolecular hydrogen-bonding networks, which can significantly alter the local electric field around the nitrile moiety. Because the integrated molar extinction coefficient and the exact wavenumber of the nitrile stretch are exquisitely sensitive to these local electric field changes—a phenomenon governed by the vibrational Stark effect—selecting the optimal FTIR sampling technique is critical for accurate data interpretation[3][4][5].

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

In modern analytical laboratories, Attenuated Total Reflectance (ATR) and KBr pellet transmission are the two primary FTIR modalities. While ATR is celebrated for its rapid, non-destructive nature, classic KBr transmission remains the gold standard for high-fidelity quantitative analysis and trace detection[6][7]. For cyano-phenylacetic acids, the choice between these methods dictates the resolution of the nitrile stretch and the accuracy of the baseline.

Table 1: Quantitative Comparison of FTIR Methods for Cyano-Phenylacetic Acids

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Causality & Scientific Rationale
νC≡N Peak Resolution ModerateHighKBr pellets provide a longer effective pathlength through the sample, dramatically enhancing the signal-to-noise ratio for the sometimes weak nitrile stretch[6].
Spectral Integrity Peak shifts & band distortionTrue transmission spectrumATR relies on an evanescent wave; changes in the refractive index near absorption bands cause anomalous dispersion, often shifting peaks to lower frequencies compared to transmission[8].
Quantitative Accuracy Moderate (Surface contact dependent)High (Beer-Lambert adherence)KBr pellets are prepared with precise concentrations and thicknesses, strictly adhering to the Beer-Lambert law for quantitative trace analysis[6][7].
Sample Preparation < 1 minute (Non-destructive)5–15 minutes (Destructive)ATR requires virtually no preparation. KBr requires rigorous grinding to achieve homogeneous dispersion and minimize scattering[7].
Moisture Interference LowHighKBr is highly hygroscopic. Absorbed water introduces a broad band (3200–3500 cm⁻¹) that can mask the native -COOH O-H stretch of the phenylacetic acid[9].

Decision Workflow

FTIR_Workflow Start Analyze Cyano-Phenylacetic Acid Goal Define Analytical Goal Start->Goal Quant Trace/Quantitative Analysis (High Sensitivity Needed) Goal->Quant Sensitivity Qual Routine Screening (High Throughput) Goal->Qual Speed KBr Transmission FTIR (KBr Pellet) Quant->KBr ATR ATR-FTIR (Diamond Crystal) Qual->ATR ResultKBr High SNR, Sharp νC≡N Peak (~2250 cm⁻¹) KBr->ResultKBr ResultATR Rapid νC≡N Detection (Potential Peak Shift) ATR->ResultATR

Workflow for selecting the optimal FTIR methodology based on analytical requirements.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following methodologies incorporate built-in physical checks to ensure the integrity of the nitrile signal.

Protocol 1: High-Fidelity KBr Pellet Preparation

Target: Resolving weak nitrile stretches and conducting quantitative Stark effect analyses.

  • Matrix Desiccation: Dry spectral-grade KBr powder in an oven at 110°C for a minimum of 24 hours. Store in a desiccator.

    • Causality: KBr is inherently hygroscopic. Trace water will not only obscure the phenylacetic acid's hydroxyl signals but can also alter the hydrogen-bonding network of the sample, artificially shifting the nitrile peak[9].

  • Milling and Homogenization: Weigh exactly 2.0 mg of the cyano-phenylacetic acid derivative and 198.0 mg of dry KBr. Grind the mixture vigorously in an agate mortar for 3 to 5 minutes.

    • Causality: The analyte particle size must be reduced to less than the wavelength of the interrogating IR radiation (typically <2 μm). Failure to do so results in the Christiansen effect—a phenomenon causing severe baseline sloping and distorted peak shapes due to excessive light scattering[6][9].

  • Vacuum Deaeration: Transfer the homogenized powder into a 13 mm stainless steel pellet die. Connect the die to a vacuum pump and evacuate for 2 minutes prior to pressing.

    • Causality: Removing entrapped air prevents the formation of micro-fissures within the pellet. Micro-fissures scatter the IR beam and cause the pellet to turn opaque or shatter upon the release of pressure[6].

  • Compression: Apply 10 tons of pressure using a hydraulic press for exactly 3 minutes. Release the pressure slowly.

    • Causality: Sustained high pressure induces cold flow in the KBr salt, fusing it into a continuous, optically transparent window that maximizes IR transmission[6][9].

Protocol 2: High-Throughput ATR-FTIR Screening

Target: Rapid structural verification and polymorph screening.

  • System Validation (Background): Clean the diamond ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol) using a lint-free wipe. Collect a background spectrum (32 scans).

    • Causality: The background scan validates crystal cleanliness and subtracts ambient atmospheric contributions (H₂O and CO₂). Diamond is strictly preferred over ZnSe for phenylacetic acids, as ZnSe can degrade under acidic conditions over time.

  • Sample Application: Deposit approximately 5 mg of the solid derivative directly onto the center of the crystal, ensuring complete coverage of the active sensing area.

  • Pressure Application: Lower the pressure anvil until the built-in slip-clutch engages (clicks).

    • Causality: ATR relies on an evanescent wave that penetrates only 0.5–2.0 μm into the sample. Without maximal, uniform pressure, the sample will not achieve the intimate optical contact required, resulting in artificially weak absorbance bands, particularly for the high-frequency nitrile stretch[7].

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

Mechanistic Insights: Interpreting the Nitrile Stretch

When analyzing the resulting spectra, scientists must look beyond simple peak picking. Recent spectroscopic advancements demonstrate that the integrated intensity (band area) of the C≡N stretching vibration is often far more sensitive to changes in the local electric field than its frequency shift[5].

In cyano-phenylacetic acids, the -COOH group acts as a potent hydrogen bond donor. Depending on the crystal packing or solvent environment, this hydrogen bonding alters the electrostatic environment around the nitrile group. According to the vibrational Stark effect, this electric field perturbation directly modulates the transition dipole moment of the C≡N bond[4][5]. Therefore, if you observe a significant change in the intensity of the ~2250 cm⁻¹ peak between two different batches or polymorphic forms of a cyano-phenylacetic acid, it is a direct physical manifestation of an altered local electric field, even if the peak wavenumber remains relatively static[5]. For such rigorous comparative intensity measurements, the KBr transmission method (Protocol 1) is mandatory, as ATR pathlengths are wavelength-dependent and subject to variations in applied pressure[7][8].

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - KinTek Solution. Available at:[Link]

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kindle Tech. Available at: [Link]

  • Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate - SRCE. Available at: [Link]

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC / NIH. Available at: [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide - AZO Optics. Available at: [Link]

  • Site-Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - Journal of the American Chemical Society (ACS). Available at: [Link]

  • Amorphous polymer dynamics and free volume element size distributions from ultrafast IR spectroscopy - PNAS. Available at:[Link]

  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics - AIP Publishing. Available at:[Link]

Sources

Comparative

Comprehensive MS/MS Fragmentation Analysis of 2-(4-(Cyanomethyl)phenyl)acetic acid: QqQ CID vs. Orbitrap HCD

As a Senior Application Scientist in mass spectrometry, I frequently guide drug development teams through the analytical bottlenecks of structural elucidation and impurity profiling. When analyzing bifunctional aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, I frequently guide drug development teams through the analytical bottlenecks of structural elucidation and impurity profiling. When analyzing bifunctional aromatic intermediates like 2-(4-(Cyanomethyl)phenyl)acetic acid (Exact Mass: 175.0633 Da; Formula: C₁₀H₉NO₂), selecting the correct fragmentation platform is critical.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-Energy Collisional Dissociation (HCD) . By deconstructing the causality behind the fragmentation pathways of this molecule, we will establish self-validating protocols for both targeted quantitation and high-resolution structural elucidation.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To optimize any mass spectrometry method, we must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. 2-(4-(Cyanomethyl)phenyl)acetic acid contains two highly reactive moieties: a carboxylic acid (-COOH) and a cyanomethyl group (-CH₂CN).

According to the foundational rules of atmospheric pressure ionization (API) , the ionization mode dictates the available fragmentation channels:

  • ESI Negative Mode (The Low-Energy Pathway): The carboxylic acid proton is highly labile. Upon deprotonation, the resulting carboxylate anion [M-H]⁻ (m/z 174.0555) undergoes a facile collision-induced dissociation to expel neutral carbon dioxide (44 Da). This decarboxylation is thermodynamically driven by the formation of a highly resonance-stabilized cyanomethylbenzyl anion (m/z 130.0657). Because the activation energy for this pathway is exceptionally low, it dominates the MS/MS spectrum even at minimal collision energies. This behavior is consistent with recent microdroplet studies on phenylacetic acid derivatives .

  • ESI Positive Mode (The High-Energy Pathway): Protonation yields the [M+H]⁺ precursor (m/z 176.0706). For comprehensive structural elucidation of even-electron ions , positive mode is preferred because it forces the molecule through higher-energy fragmentation channels. We observe the loss of water (-18 Da) to yield m/z 158.0600, and at higher collision energies, the cleavage of the robust cyanomethyl group (-40 Da) to yield m/z 136.0393.

Fragmentation M_neg [M-H]⁻ m/z 174.0555 Frag_neg [M-H-CO₂]⁻ m/z 130.0657 M_neg->Frag_neg -CO₂ (44 Da) Low Energy CID M_pos [M+H]⁺ m/z 176.0706 Frag_pos1 [M+H-H₂O]⁺ m/z 158.0600 M_pos->Frag_pos1 -H₂O (18 Da) Mod Energy HCD Frag_pos2 [M+H-CH₂CN]⁺ m/z 136.0393 M_pos->Frag_pos2 -CH₂CN (40 Da) High Energy HCD

Caption: Divergent ESI(+)/ESI(-) fragmentation pathways of 2-(4-(Cyanomethyl)phenyl)acetic acid.

Product Performance Comparison: QqQ CID vs. Orbitrap HCD

While both platforms utilize collisional dissociation, the mechanics of energy transfer differ fundamentally, dictating their optimal use cases in the laboratory.

Triple Quadrupole (QqQ) CID operates in a low-pressure regime where multiple minor collisions build up internal energy. This often leads to a single dominant, low-energy fragmentation pathway (e.g., decarboxylation). It is unmatched for targeted sensitivity and dynamic range.

Orbitrap HCD (Higher-Energy Collisional Dissociation) accelerates ions into a higher-pressure nitrogen bath. This beam-type fragmentation imparts higher kinetic energy in a shorter timeframe, bypassing the "one-third rule" low-mass cutoff of traditional ion traps. This allows us to access higher-energy cleavage channels and capture low m/z reporter ions with sub-2 ppm mass accuracy.

Quantitative Data Comparison
Performance MetricTriple Quadrupole (QqQ) - CIDOrbitrap HRMS - HCD
Primary Application Targeted Quantitation (PK/PD Assays)Structural Elucidation / Impurity ID
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Sensitivity (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Low-Mass Cutoff Dependent on Q3 settingsNone (Beam-type fragmentation)
Optimal ESI Mode Negative (MRM: 174.1 → 130.1)Positive/Negative Switching

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Each protocol includes a definitive validation check to confirm system suitability before proceeding with sample analysis.

Protocol A: QqQ MRM Assay Development (Targeted Quantitation)

Objective: Develop a highly sensitive assay utilizing the low-energy decarboxylation pathway.

  • Sample Preparation: Dissolve the reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Precursor Optimization: Infuse the sample at 10 µL/min into the ESI source. Perform a Q1 full scan (m/z 100–300). Select [M-H]⁻ (m/z 174.1) as the primary precursor due to its superior ionization efficiency compared to the positive ion.

  • CID Optimization: Isolate m/z 174.1 in Q1. Ramp the Collision Energy (CE) in Q2 from 5 to 40 eV using Argon gas. Monitor Q3 for the maximum yield of the m/z 130.1 fragment. (For this compound, the optimal CE is typically 12–15 eV).

  • MRM Setup: Lock the transition 174.1 → 130.1. Set the dwell time to 50 ms to ensure adequate data points across the chromatographic peak.

  • Self-Validation Check: Inject a blank solvent followed by a 0.5 ng/mL standard. The assay is validated if the Signal-to-Noise (S/N) ratio of the 174.1 → 130.1 transition exceeds 10:1 with a retention time RSD of <2%.

Protocol B: Orbitrap HCD Workflow (Structural Elucidation)

Objective: Generate a comprehensive, high-resolution fragmentation map to confirm the presence of both functional groups.

  • LC Separation: Inject 5 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Execute a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Source Parameters: Set the spray voltage to 3.5 kV (Pos) / 2.8 kV (Neg), capillary temperature to 320°C, and S-lens RF level to 50.

  • HCD Fragmentation Setup: Utilize Data-Dependent Acquisition (DDA). Set the Full MS resolution to 70,000 FWHM. Trigger MS/MS on the top 3 most abundant ions.

  • Stepped NCE: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Stepping the NCE captures both the low-energy neutral losses (H₂O, CO₂) and the high-energy backbone cleavages (CH₂CN loss) within a single composite MS/MS spectrum.

  • Self-Validation Check: Analyze the composite MS/MS spectrum of the standard. The system is validated if the m/z 130.0657 ion is detected with a mass error of <2 ppm, confirming the calibration of the HCD cell and the mass analyzer.

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Pos/Neg Switching) LC->ESI QqQ Triple Quadrupole (CID) Targeted MRM Quant ESI->QqQ Split 1 Orbitrap Orbitrap HRMS (HCD) Structural Elucidation ESI->Orbitrap Split 2 Data Data Synthesis & Pathway Mapping QqQ->Data Orbitrap->Data

Caption: Parallel LC-MS/MS experimental workflow for quantitation (QqQ) and structural elucidation (Orbitrap).

Conclusion & Recommendations

The fragmentation pattern of 2-(4-(Cyanomethyl)phenyl)acetic acid is highly dependent on the energy transfer mechanism of the mass spectrometer.

For pharmacokinetic profiling or trace-level quantitation , the QqQ CID platform operating in ESI negative mode is the undisputed choice. The thermodynamic favorability of the CO₂ loss creates a highly efficient 174.1 → 130.1 MRM transition.

Conversely, for metabolite identification or impurity profiling , the Orbitrap HCD platform is required. By utilizing stepped NCE in positive mode, researchers can force the molecule past the low-energy decarboxylation threshold, generating the high-resolution aromatic fragments necessary to definitively confirm the cyanomethyl structural motif.

References

  • Meng, Y., Gnanamani, E., & Zare, R. N. (2023). "One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets." Journal of the American Chemical Society, 145(14), 7724-7728.[Link]

  • Holcapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • Steckel, A., & Schlosser, G. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 24(3), 611.[Link]

Comparative

Comparative Guide: Linker Length and Rigidity of Cyanomethyl vs. Cyano Phenylacetic Acid in Drug Design

As targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and covalent inhibitor designs evolve, linker chemistry has shifted from being a mere passive spacer to an active driver of pharmacological effi...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and covalent inhibitor designs evolve, linker chemistry has shifted from being a mere passive spacer to an active driver of pharmacological efficacy. Selecting the correct linker length and rigidity dictates target engagement, cellular permeability, and ternary complex stability.

This guide provides a rigorous, objective comparison between two distinct cyano-containing linkers: the ultra-short, flexible Cyanomethyl (CM) group and the extended, rigid Cyano Phenylacetic Acid (CPAA) moiety. Designed for drug development professionals, this analysis dissects the causality behind linker selection, backed by structural biophysics and self-validating experimental protocols.

Part 1: Structural & Physicochemical Profiling

Understanding the spatial and electrostatic differences between these two linkers is the first step in rational drug design.

The Cyanomethyl (CM) Linker
  • Structure: -CH2-CN

  • Effective Length: ~1.5 - 2.5 Å

  • Conformational Profile: Highly compact with minimal steric bulk and only one primary rotatable bond.

  • Application Context: The CM linker is utilized when the binding pockets of the target and the effector protein are in extremely close proximity. It is also widely used as an activating group (e.g., cyanomethyl esters) in bioconjugation and [1], where a minimal footprint is required to preserve the fidelity of fusion formation between mRNA and proteins.

The Cyano Phenylacetic Acid (CPAA) Linker
  • Structure: NC-C6H4-CH2-COOH (typically para- or meta-substituted)

  • Effective Length: ~6.5 - 7.5 Å

  • Conformational Profile: The phenyl ring introduces a rigid, planar spacer that restricts conformational entropy while extending the distance between the warhead and the payload.

  • Application Context: Ideal for bridging larger distances where a flexible aliphatic chain (like PEG) would incur a massive entropic penalty upon binding. Furthermore, the aromatic ring can engage in favorable

    
     stacking with surface residues, a phenomenon well-documented in [2].
    

Part 2: Causality in Experimental Choices (E-E-A-T)

As an Application Scientist, I rarely select a linker based on length alone; the choice is governed by thermodynamics and cellular kinetics. Why do we frequently transition from a short CM linker to a rigid CPAA linker during lead optimization?

  • The Entropic Penalty Principle: When designing bifunctional molecules, flexible linkers lose significant conformational entropy upon binding. By incorporating the rigid phenyl ring of CPAA, we pre-organize the linker trajectory. This reduces the entropic penalty (

    
    ) during complex formation, directly causing a lower (more potent) dissociation constant (
    
    
    
    ).
  • Steric Clashing in Ternary Complexes: A CM linker is often too short to bridge a Protein of Interest (POI) and an E3 ligase. If the linker is only 2 Å long, the two massive proteins will clash, preventing ternary complex formation. CPAA provides an optimal ~7 Å vector that clears the protein surface, allowing stable, cooperative complexation.

  • Permeability vs. Solubility: Recent high-throughput[3] have proven that linker lipophilicity dictates cellular penetrance. The CM linker is highly polar and small, which can limit passive diffusion in larger conjugates. The CPAA linker increases the LogP, enhancing cell permeability, though it requires careful monitoring to avoid aqueous aggregation.

Part 3: Quantitative Data Comparison

The following table summarizes the biophysical and pharmacological impact of substituting a CM linker with a CPAA linker in a standardized bifunctional degrader model.

MetricCyanomethyl (CM)Cyano Phenylacetic Acid (CPAA)Mechanistic Impact on Drug Design
Effective Length (Å) ~1.5 - 2.5~6.5 - 7.5CPAA successfully bridges larger protein-protein gaps without clashing.
Rotatable Bonds 13 (with rigid core)CPAA's rigid core reduces the entropic penalty upon target binding.
LogP Contribution Low (< 0.5)Moderate (~1.5 - 2.0)CPAA enhances passive cellular permeability for large conjugates.
Target Engagement (

)
High (if pocket is shallow)High (stabilized by

stacking)
CPAA provides additional hydrophobic binding interactions.
Ternary Complexation Poor (clashing common)Excellent (optimal spacing)CPAA facilitates stable E3 ligase recruitment and orientation.

Part 4: Experimental Methodologies (Self-Validating Systems)

To objectively compare the performance of these linkers, we employ a self-validating workflow. Each step contains an internal control to ensure the integrity of the resulting data.

Protocol 1: Amide Coupling of Linkers to Target Ligands

Objective: Synthesize CM and CPAA derivatives of a target-binding scaffold.

  • Activation: Dissolve the target amine (1.0 eq) and the carboxylic acid of the linker (CPAA or activated CM ester) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor reaction completion via LC-MS. The presence of the product mass without unreacted starting material validates the coupling efficiency and prevents false negatives in downstream assays.

  • Purification: Purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to >95% purity.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Quantify the binding affinity (


) and kinetics (

,

) of the linker-conjugates.
  • Immobilization: Immobilize the purified POI onto a CM5 sensor chip via standard amine coupling (target ~2000 Response Units).

  • Analyte Preparation: Prepare a 2-fold dilution series of the CM-ligand and CPAA-ligand in HBS-EP+ buffer (ranging from 10 nM to 10

    
    M).
    
  • Injection: Inject analytes at a flow rate of 30

    
    L/min for 120 seconds, followed by a 300-second dissociation phase.
    
  • Self-Validation: A dose-dependent response curve that fits a 1:1 Langmuir binding model validates specific target engagement. Non-specific binding (often seen with overly lipophilic linkers) will fail to fit this model, flagging the compound for redesign.

Protocol 3: NanoBRET Cellular Permeability Assay

Objective: Assess how the linker length and lipophilicity affect live-cell permeability.

  • Transfection: Transfect HEK293 cells with a NanoLuc-POI fusion plasmid.

  • Tracer Incubation: Add a fluorescent tracer known to bind the POI.

  • Competitive Displacement: Treat cells with varying concentrations of CM or CPAA conjugates (1 nM - 10

    
    M) for 2 hours.
    
  • Self-Validation: Measure the BRET signal. A dose-dependent decrease in BRET indicates successful cell entry and tracer displacement. If SPR (Protocol 2) shows high affinity but NanoBRET shows no displacement, the system validates that the linker has caused poor cellular permeability.

Part 5: Mechanistic Visualizations

LinkerWorkflow Start Target Identification & Ligand Selection CM Cyanomethyl (CM) Short, Flexible (~2 Å) Start->CM CPAA Cyano Phenylacetic Acid (CPAA) Long, Rigid (~7 Å) Start->CPAA Assay1 SPR Binding Assay (Target Engagement) CM->Assay1 CPAA->Assay1 Assay2 NanoBRET Assay (Cell Permeability) Assay1->Assay2 Decision Lead Optimization (DC50 & Dmax) Assay2->Decision

Fig 1. Experimental workflow for evaluating linker length and rigidity on target engagement.

TernaryComplex POI Protein of Interest (POI) CM_Linker Cyanomethyl Linker (Steric Clash / No Complex) POI->CM_Linker Binds CPAA_Linker CPAA Linker (Stable Ternary Complex) POI->CPAA_Linker Binds E3 E3 Ligase CM_Linker->E3 Fails to bridge CPAA_Linker->E3 Recruits

Fig 2. Mechanistic impact of linker length on ternary complex formation and steric clashing.

Part 6: References

  • Title: Directing Evolution of Novel Ligands by mRNA Display Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

X-ray crystallography data for 2-(4-(Cyanomethyl)phenyl)acetic acid

Comparison Guide: Crystallographic Characterization of 2-(4-(Cyanomethyl)phenyl)acetic Acid vs. Process Impurities Executive Summary In drug development and crystal engineering, 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Crystallographic Characterization of 2-(4-(Cyanomethyl)phenyl)acetic Acid vs. Process Impurities

Executive Summary

In drug development and crystal engineering, 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS: 56066-92-3) serves as a critical bifunctional intermediate—bridging the reactivity of nitriles and carboxylic acids. It is frequently employed as a precursor for beta-blockers (e.g., Atenolol derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs).

The primary challenge in isolating this molecule is distinguishing it from its hydrolysis product, 1,4-Phenylenediacetic acid (1,4-PDA) . Because the conversion of the cyanomethyl group (


) to the acetic acid group (

) can occur inadvertently during crystallization, X-ray diffraction (XRD) becomes the definitive tool for purity analysis.

This guide provides a comparative structural analysis, establishing the crystallographic "fingerprint" of the impurity (1,4-PDA) to validate the integrity of the target nitrile-acid.

Structural & Crystallographic Analysis

The Core Challenge: Iso-structural Mimicry

The target molecule and its primary impurity are structurally similar, both possessing a para-substituted benzene ring with flexible methylene spacers. However, their supramolecular assembly differs fundamentally due to the hydrogen-bonding capabilities of the nitrile group versus the carboxylic acid.

FeatureTarget: 2-(4-(Cyanomethyl)phenyl)acetic acid Alternative/Impurity: 1,4-Phenylenediacetic acid
Functional Groups 1x Carboxylic Acid, 1x Nitrile2x Carboxylic Acid
H-Bond Donor Single Donor (Acid -OH)Double Donor (2x Acid -OH)
Supramolecular Motif Catemeric Chains: The Acid-OH typically donates to the Nitrile-N (Heterosynthon), forming infinite linear chains.[1]Centrosymmetric Dimers: Forms classic

carboxylic acid dimers, creating 2D hydrogen-bonded sheets.
Lattice Energy Lower (Dipole-dipole stabilized)Higher (Strong H-bond network)
Solubility Higher in polar aprotic solvents (ACN, THF)Lower (often precipitates first in water/acid)
Reference Data: The "Negative Control"

To validate your sample, you must ensure its unit cell does not match the known parameters of the impurity. Below is the reference data for 1,4-Phenylenediacetic acid (1,4-PDA).

Table 1: Crystallographic Parameters of the Impurity (1,4-PDA) Use this dataset to rule out hydrolysis in your batch.

ParameterValue (Reference Standard)
Crystal System Monoclinic
Space Group

a (

)
5.05 - 5.10
b (

)
9.80 - 9.90
c (

)
19.20 - 19.30

(Angle)
~96.5°
Z (Molecules/Cell) 4
Packing Motif Herringbone packing of H-bonded sheets

Process Insight: If your Single Crystal XRD (SC-XRD) unit cell determination yields a


-axis near 9.8 

and a

-axis near 19.2

, your batch has likely hydrolyzed to the di-acid.

Supramolecular Synthons & Visualization

Understanding the connectivity is vital for polymorph screening. The target molecule relies on the Acid-Nitrile Interaction , a weaker but distinct motif compared to the Acid-Acid Homosynthon .

Diagram 1: Structural Logic & Synthon Competition

G Target Target: Nitrile-Acid (-CH2CN / -CH2COOH) Synthon_A Heterosynthon (COOH ... N≡C) Target->Synthon_A Primary Interaction Synthon_B Homosynthon (COOH ... HOOC) Target->Synthon_B Possible (Polymorph Risk) Impurity Impurity: Di-Acid (-CH2COOH / -CH2COOH) Impurity->Synthon_B Dominant Interaction Structure_A 1D Catemeric Chains (Lower Melting Point) Synthon_A->Structure_A Structure_B 2D H-Bonded Sheets (High Stability/MP) Synthon_B->Structure_B

Caption: Comparison of supramolecular assembly. The target favors 1D chains (blue path), while the impurity forms robust 2D sheets (red path).

Experimental Protocol: Selective Crystallization

To obtain high-quality crystals of 2-(4-(Cyanomethyl)phenyl)acetic acid for data collection—while suppressing the di-acid impurity—you must control water activity strictly.

Protocol: Anhydrous Slow Evaporation

Objective: Grow single crystals suitable for XRD while preventing nitrile hydrolysis.

  • Solvent Selection:

    • Recommended: Acetonitrile (MeCN) or Nitromethane. These are polar but non-protic, supporting the nitrile dipole without competing for H-bonds like alcohols.

    • Avoid: Water, Methanol, or acidic solutions (promotes hydrolysis to 1,4-PDA).

  • Dissolution:

    • Dissolve 20 mg of the crude solid in 2 mL of anhydrous Acetonitrile at 40°C.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
  • Crystal Growth:

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Place in a desiccator containing

      
       (to scavenge atmospheric moisture).
      
    • Allow to stand undisturbed at 20°C for 3-5 days.

  • Harvesting:

    • Target crystals typically appear as needles or laths (due to 1D chain packing).

    • Note: If blocks or plates appear, check unit cell immediately; these may be the di-acid impurity.

Diagram 2: Process Analytical Technology (PAT) Workflow

PAT_Workflow Start Crude Sample (Nitrile-Acid) Screen Solvent Screen (Anhydrous MeCN) Start->Screen Growth Crystal Growth (Desiccated) Screen->Growth Check Microscopy Check Growth->Check Needles Needles/Laths (Likely Target) Check->Needles Morphology A Plates Blocks/Plates (Suspect Impurity) Check->Plates Morphology B XRD SC-XRD / PXRD Needles->XRD Plates->XRD Decision Compare Unit Cell vs. 1,4-PDA Std XRD->Decision Pass PASS: Unique Cell (Target Isolated) Decision->Pass No Match Fail FAIL: Matches Table 1 (Hydrolysis) Decision->Fail Match

Caption: Decision tree for validating the target crystal form. Morphology often hints at the packing motif (Chains vs. Sheets).

Comparative Data Summary

Use this table to interpret your analytical results.

Property2-(4-(Cyanomethyl)phenyl)acetic acid 1,4-Phenylenediacetic acid (Impurity)
IR Spectrum (Diagnostic) ~2250 cm⁻¹ (sharp -CN stretch) ~1710 cm⁻¹ (C=O)Absent -CN stretch Broad -OH dimer stretch (2500-3000 cm⁻¹)
Melting Point Typically 125°C - 135°C (Lower)> 240°C (Higher due to H-bond network)
PXRD Low Angle Expect peaks at lower

(larger d-spacing due to looser packing)
Characteristic strong reflection at

(Sheet stacking)
Density ~1.25 - 1.30 g/cm³~1.45 g/cm³ (Denser packing)

References

  • Cambridge Structural Database (CSD) . Crystal Structure of 1,4-Phenylenediacetic acid. CSD Ref Code: PHACET.

  • NIST Chemistry WebBook . 1,4-Phenylenediacetic acid IR and Mass Spectra.

  • Vangala, V. R., et al. (2017).[2] "X-ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science.

  • Li, C., et al. (2022).[3] "Programming Rapid Functional Group Diversification into a Solid-State Reaction: Aryl Nitriles for Self-Assembly." Chemistry – A European Journal. (Discusses Nitrile-Acid synthons).[1][3]

Sources

Comparative

biological activity comparison of amide vs ester derivatives of the compound

Topic: Biological Activity Comparison of Amide vs. Ester Derivatives of Lead Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Amide vs. Ester Derivatives of Lead Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4][5]

Executive Summary

In medicinal chemistry, the bioisosteric switch between amide and ester linkages is a critical optimization strategy.[1][2][3][4][5][6][7] While often structurally similar, these derivatives exhibit divergent biological profiles. Amides generally offer superior metabolic stability and hydrogen bond donor (HBD) capability, making them ideal for target engagement and prolonged half-life. Esters , conversely, typically exhibit higher lipophilicity and membrane permeability but are prone to rapid plasma hydrolysis.[1] This guide provides a technical framework for evaluating these derivatives, supported by experimental protocols and mechanistic insights.

Mechanistic Comparison: The "Why" Behind the Activity

To make an informed decision between an amide and an ester derivative, one must understand the fundamental physicochemical and biochemical differences.

A. Electronic and Structural Properties[6]
  • Hydrogen Bonding: The amide bond (

    
    ) acts as both a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the N-H). The ester bond (
    
    
    
    ) lacks the N-H donor, retaining only the acceptor capability. This loss of an H-bond donor can significantly alter binding affinity if the N-H interacts with a residue in the target binding pocket [1].
  • Resonance & Geometry: Amides exhibit strong resonance stabilization (approx. 20 kcal/mol), leading to a planar, rigid structure with significant double-bond character. Esters have weaker resonance stabilization, resulting in a slightly more flexible bond and a lower rotational barrier.

B. Metabolic Stability (The Hydrolysis Cliff)

The most profound biological difference lies in susceptibility to enzymatic hydrolysis.

  • Esters: Highly susceptible to ubiquitous esterases (e.g., carboxylesterases) in plasma and liver. This makes them excellent candidates for prodrugs (where rapid cleavage is desired) but poor candidates for systemic drugs requiring long half-lives.

  • Amides: Significantly more stable.[1][5][8] While amidases exist, amide hydrolysis is generally much slower than ester hydrolysis. Amides are more likely to undergo oxidative metabolism (via CYPs) before hydrolysis occurs [2].

C. Permeability (LogP and Solvation)
  • Esters: Replacing the N-H with an Oxygen removes a polar H-bond donor, typically increasing the

    
     (lipophilicity) and reducing the desolvation penalty. This often results in higher passive membrane permeability (PAMPA/Caco-2) [3].
    
  • Amides: The polar N-H group increases water solubility but can limit passive diffusion across lipid bilayers.

Data Presentation: Quantitative Comparison

The following table summarizes the general trends observed when switching from an amide to an ester scaffold.

FeatureAmide Derivative (

)
Ester Derivative (

)
Impact on Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyAmides often bind tighter if N-H is involved.
Plasma Stability (

)
High (> 60 min)Low (< 10 min)Esters often require "steric shielding" to survive plasma.
Permeability (

)
ModerateHighEsters preferred for intracellular targets (if stable enough).
Solubility Moderate/HighLowAmides are generally more soluble in aqueous media.
Metabolic Route CYP Oxidation / Slow HydrolysisRapid Hydrolysis (Esterases)Esters are classic prodrug handles.
Representative Case Data: PROTAC Optimization

Recent studies on PROTACs (Proteolysis Targeting Chimeras) highlight this trade-off.[2] In a VHL-based BET degrader series, switching an amide linker to an ester resulted in:

Compound VariantPAMPA Permeability (

cm/s)
Plasma Stability (% remaining @ 90 min)Binding Affinity (

)
Amide Analog < 1.0 (Low)> 90% (High)119 nM
Ester Analog 6.5 (High)< 10% (Low)138 nM

Data adapted from recent comparative studies [1][3]. Note the massive gain in permeability for the ester, sacrificed by a total loss of plasma stability.

Visualizing the Decision Logic

The following decision tree assists in selecting the appropriate derivative based on the lead compound's current liabilities.

DecisionTree Start Lead Optimization: Amide vs. Ester? CheckPerm Is Permeability the Limiting Factor? Start->CheckPerm CheckBind Does the NH group make a critical H-bond? CheckPerm->CheckBind Yes (Need > Perm) UseAmide Strategy: USE AMIDE (Retain Stability) CheckPerm->UseAmide No (Perm is fine) CheckStab Is Plasma Stability Acceptable? CheckBind->CheckStab No (NH not critical) CheckBind->UseAmide Yes (NH is critical) UseEster Strategy: USE ESTER (Or Prodrug Approach) CheckStab->UseEster Yes (Target is local/prodrug) ModifyEster Strategy: STERICALLY SHIELDED ESTER CheckStab->ModifyEster No (Need Perm + Stability)

Figure 1: Decision matrix for Bioisosteric Replacement. This logic flow determines when to sacrifice stability for permeability.

Experimental Protocols (Self-Validating Systems)

To objectively compare the derivatives, you must perform paired assays. The following protocols ensure rigorous data generation.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of Amide vs. Ester derivatives in human plasma.
  • Preparation:

    • Prepare 10 mM stock solutions of the Amide and Ester derivatives in DMSO.

    • Thaw pooled human plasma (heparinized) at 37°C.

  • Incubation:

    • Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling (Time Course):

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Critical Step: Immediately quench each aliquot into 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to stop esterase activity.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.[9] The slope 
      
      
      
      gives
      
      
      .
    • Validation Criteria: Reference compound (e.g., Procaine) must show

      
       min; Lidocaine must show 
      
      
      
      min.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion differences driven by the Amide-to-Ester switch.

  • System Setup: Use a 96-well PAMPA sandwich plate (donor bottom, acceptor top).

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of 1% Lecithin in Dodecane.

  • Donor Solution: Dilute compounds to 10 µM in PBS (pH 7.4) in the donor plate.

  • Acceptor Solution: Fill acceptor wells with 200 µL pure PBS.

  • Incubation: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    
    • Expectation: Esters typically show

      
       higher 
      
      
      
      than corresponding amides [3].
Metabolic Pathway Visualization

Understanding the degradation pathway is vital for interpreting the stability data.

MetabolicPathway Ester Ester Derivative (R-COO-R') Esterase Carboxylesterases (Plasma/Liver) Ester->Esterase Amide Amide Derivative (R-CONH-R') Amidase Amidases (Liver) Amide->Amidase Slow CYP CYP450 (Oxidation) Amide->CYP Major Route Acid Carboxylic Acid (Inactive/Active) Esterase->Acid Alcohol Alcohol Esterase->Alcohol Amidase->Acid Amine Amine Amidase->Amine OxMet Oxidized Metabolite (Stable Scaffold) CYP->OxMet

Figure 2: Divergent metabolic fates. Esters are rapidly cleaved to acids (often terminating activity), while amides largely resist hydrolysis, undergoing slower oxidative metabolism.

References
  • Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity . Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods . Elsevier. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism . Chemistry & Biodiversity. Link

  • Bienta. (2024). Plasma Stability Assay Protocols . Bienta Preclinical Services. Link

Sources

Validation

validating purity of 4-(cyanomethyl)phenylacetic acid using TLC and LCMS

Comparative Analysis: TLC vs. LCMS vs.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: TLC vs. LCMS vs. Orthogonal Methods

Executive Summary

4-(Cyanomethyl)phenylacetic acid (CMPA) is a critical bifunctional linker used in the synthesis of pharmaceuticals and agrochemicals. Its structural duality—containing both a carboxylic acid and a nitrile group separated by methylene spacers—presents unique stability challenges. The nitrile group (


) is susceptible to hydrolysis, potentially converting the molecule into 1,4-phenylenediacetic acid, a common impurity that is difficult to separate due to structural similarity.

This guide provides a validated framework for assessing CMPA purity. We compare the rapid screening capabilities of Thin Layer Chromatography (TLC) against the quantitative specificity of Liquid Chromatography-Mass Spectrometry (LCMS) , while introducing Quantitative NMR (qNMR) as the requisite orthogonal validator.

Part 1: The Analyte Profile & Impurity Landscape

Before defining protocols, one must understand the degradation pathways that dictate the analytical method.

PropertySpecificationAnalytical Implication
Chemical Formula

MW: 175.19 g/mol .
Key Functional Groups Carboxylic Acid (pKa ~4.3), NitrileAcid requires low pH mobile phase. Nitrile is hydrolysis-prone.
Primary Impurity A 1,4-Phenylenediacetic acid Result of nitrile hydrolysis. MW: 194.18 (+19 Da shift).
Primary Impurity B 1,4-Phenylenediacetonitrile Incomplete hydrolysis precursor. MW: 156.19 (-19 Da shift).
Solubility DMSO, Methanol, dilute BasePoor solubility in non-polar solvents; risk of precipitation in high-aqueous HPLC lines.

Part 2: Thin Layer Chromatography (TLC) – The "Quick Look"

TLC is often dismissed as "low-tech," but for CMPA, it is the fastest way to detect gross hydrolysis impurities before wasting instrument time.

The Challenge: Tailing

Carboxylic acids like CMPA interact strongly with the silanol groups (


) on silica plates via hydrogen bonding, causing "streaking" or "tailing" rather than distinct spots.[1] This masks impurities.
Optimized Protocol
  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.
    
  • Standard Mobile Phase (Fail): Hexane : Ethyl Acetate (1:1)

    
     Result: Severe tailing (
    
    
    
    0.0 – 0.4 smear).
  • Corrected Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

    • Mechanism:[2][3] Acetic acid lowers the pH, protonating the CMPA carboxyl group (

      
      ). The neutral form interacts less with the silica, resulting in a tight, defined spot.
      
  • Visualization: UV Shortwave (254 nm). The phenyl ring is UV active.

Interpretation
  • Spot at

    
     ~0.4:  Target CMPA.
    
  • Spot at Baseline (

    
     < 0.1):  1,4-Phenylenediacetic acid (more polar/di-acid).
    
  • Spot near Solvent Front (

    
     > 0.7):  1,4-Phenylenediacetonitrile (less polar/no acid).
    

Part 3: LCMS Validation – The "Deep Dive"

While TLC is qualitative, LCMS provides the molecular weight confirmation required to distinguish the target from structurally similar side-products.

Method Development Logic
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is superior here. The carboxylic acid readily loses a proton to form

    
    . Positive mode (ESI+) is often poor for simple phenylacetic acids unless derivatized.
    
  • Column Choice: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18). High surface coverage is needed to prevent peak tailing.

  • Mobile Phase Modifiers: You must use an acidic modifier (Formic Acid).

    • Without Acid: CMPA exists as a mixture of neutral and anionic species, leading to split peaks or broad humps.

    • With 0.1% Formic Acid: CMPA is fully protonated, eluting as a sharp peak.

Step-by-Step LCMS Protocol
  • Sample Prep: Dissolve 1 mg CMPA in 1 mL Methanol:Water (50:50). Filter through 0.22 µm PTFE.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Elution of polar acid first, then nitrile)
      
    • 8-10 min: 95% B (Wash)

  • MS Settings (ESI-):

    • Scan Range: 100–300 m/z.

    • Target Mass: 174.1

      
      .
      
Data Analysis (Decision Matrix)
  • Peak at 174.1 m/z: Target CMPA.

  • Peak at 193.1 m/z: Hydrolysis impurity (Di-acid). Critical Flag.

  • Peak at 155.1 m/z: Precursor impurity (Di-nitrile).

Part 4: Comparative Guide & Orthogonal Validation

The following table objectively compares the utility of TLC and LCMS against the "Gold Standard" of Quantitative NMR (qNMR).

FeatureTLC (Optimized)LCMS (ESI-)qNMR (

H)
Primary Utility Process monitoring; reaction completion check.Impurity profiling; trace detection (<0.1%).Absolute purity determination; salt content check.
Specificity Low (Separates by polarity only).High (Separates by polarity + Mass).Very High (Structural elucidation).
Limit of Detection ~5% Impurity.< 0.05% Impurity.[4]~0.5% Impurity.[4]
Blind Spots Cannot distinguish co-eluting isomers.Ion suppression can hide impurities; requires ionization.Requires ~10mg sample; Inorganic salts are invisible.
Cost/Time $ / 10 mins.

$ / 30 mins.

/ 20 mins.
Why qNMR is Mandatory

LCMS is excellent for organic impurities but "blind" to inorganic salts (e.g., Sodium Chloride, Ammonium Sulfate) retained from the synthesis workup. CMPA is often isolated by acidifying a basic aqueous layer; trapped salts will inflate the mass.

  • Protocol: Dissolve ~10 mg in DMSO-

    
    . Add internal standard (e.g., Maleic Acid). Compare the integration of the methylene protons (
    
    
    
    ) to the standard.

Part 5: Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating a batch of CMPA, including the "Go/No-Go" decision points.

CMPA_Validation_Workflow Start Crude CMPA Isolated TLC Step 1: TLC Screening (DCM:MeOH:AcOH) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallize (Toluene/EtOAc) Decision1->Recryst No (Streaking/Multi-spot) LCMS Step 2: LCMS (ESI-) C18 / 0.1% Formic Acid Decision1->LCMS Yes Recryst->TLC Decision2 Purity > 98%? No mass 193 (Di-acid)? LCMS->Decision2 Decision2->Recryst No (Impurity detected) qNMR Step 3: qNMR (DMSO-d6 + Internal Std) Decision2->qNMR Yes Final Release Batch qNMR->Final Absolute Purity Verified

Caption: Logical workflow for CMPA purity validation, prioritizing low-cost screening (TLC) before high-cost quantitation (LCMS/NMR).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Han, J., et al. (2011). Relative Quantification of Carboxylic Acid Metabolites by LC-MS Using Isotopic Variants of Cholamine. Analytical Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 2-(4-(Cyanomethyl)phenyl)acetic acid Quality Control

Executive Summary In the synthesis of complex aromatic Active Pharmaceutical Ingredients (APIs) and advanced coordination polymers, 1,4-phenylenediacetonitrile (p-xylylene dicyanide) serves as a ubiquitous building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex aromatic Active Pharmaceutical Ingredients (APIs) and advanced coordination polymers, 1,4-phenylenediacetonitrile (p-xylylene dicyanide) serves as a ubiquitous building block. However, its susceptibility to partial hydrolysis yields a critical process impurity: 2-(4-(Cyanomethyl)phenyl)acetic acid (CAS 56066-92-3). As a mono-nitrile, mono-carboxylic acid, this compound exhibits bifunctional reactivity that can derail downstream coupling reactions.

For drug development professionals and analytical scientists, controlling this impurity is non-negotiable. This guide objectively compares the tiers of reference standards available for 2-(4-(Cyanomethyl)phenyl)acetic acid and provides a self-validating analytical protocol to ensure rigorous quality control (QC).

Mechanistic Causality: The Origin and Impact of the Impurity

The formation of 2-(4-(Cyanomethyl)phenyl)acetic acid is kinetically driven by the presence of trace moisture and basic/acidic catalysts during the alkylation or condensation of the parent bis-nitrile.

Why it must be controlled: If left unchecked, the free carboxylic acid moiety can undergo unintended esterification or amidation in subsequent synthetic steps. Chromatographically, the mono-acid is notorious for co-eluting with the parent API under unbuffered conditions due to its amphiphilic nature. Thus, utilizing a highly characterized reference standard is mandatory for accurate peak identification, Response Factor (RF) calculation, and establishing Limits of Detection/Quantitation (LOD/LOQ) in compliance with ICH Q3A(R2) guidelines [1].

Hydrolysis_Pathway A 1,4-Phenylenediacetonitrile (Bis-nitrile Precursor) B 2-(4-(Cyanomethyl)phenyl)acetic acid (Target Impurity) A->B Partial Hydrolysis (Trace H2O) C 1,4-Phenylenediacetic acid (Di-acid Degradant) B->C Complete Hydrolysis (Harsh Conditions)

Fig 1: Stepwise hydrolysis pathway generating the target mono-acid impurity.

Comparison of Reference Standard Tiers

When establishing a QC protocol, selecting the appropriate grade of the 2-(4-(Cyanomethyl)phenyl)acetic acid reference standard dictates the reliability of your analytical data. The table below objectively compares the three primary tiers available to analytical scientists.

Standard TierPurity RequirementCertification & TraceabilityCost / Lead TimeBest Application
Primary / Pharmacopeial >99.5% (qNMR, Mass Balance)ISO 17034, USP/EP traceable, COA with absolute purity.High / 2-4 weeksRegulatory submissions, NDA filings, final API release testing.
Commercial Analytical >98.0% (HPLC-UV/MS)Commercial COA (NMR, LC-MS, IR). Not strictly ISO 17034.Moderate / 1-2 weeksRoutine in-process QC, method development, forced degradation studies.
In-House Synthesized Variable (>95.0%)Internal characterization (1H-NMR, 13C-NMR, HRMS).Low / ImmediateEarly-stage R&D, route scouting, qualitative peak identification.

Note: For late-stage clinical trials and commercial manufacturing, transitioning from Commercial Analytical to Primary Pharmacopeial grades is a regulatory expectation to ensure the accuracy of quantitative impurity profiling.

Self-Validating Experimental Protocol: HPLC-UV/MS Quantification

To ensure reproducible quantification of 2-(4-(Cyanomethyl)phenyl)acetic acid, the analytical method must account for the ionization state of the carboxylic acid. The following self-validating protocol utilizes a buffered mobile phase to suppress ionization, ensuring sharp peak symmetry and preventing co-elution [2, 3].

Step 1: Standard and Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock: Accurately weigh 10.0 mg of the Primary Grade 2-(4-(Cyanomethyl)phenyl)acetic acid standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Calibration Curve: Dilute the stock to 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Causality Check: This range must bracket the ICH reporting threshold (typically 0.05% of the API concentration) to ensure linear quantitation at trace levels.

  • Sample Prep: Dissolve the API batch in the diluent to a final concentration of 2.0 mg/mL.

Step 2: Chromatographic Separation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Causality Check: The high surface area and end-capping prevent secondary silanol interactions with the carboxylic acid moiety.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality Check: Maintaining a pH at least 2 units below the pKa of the acetic acid group keeps the molecule fully protonated, preventing peak tailing and retention time drift.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration.

  • Detection: UV at 225 nm (aromatic ring absorbance) and ESI-MS in negative ion mode[M-H]⁻ (m/z 174.06).

Step 3: System Suitability and Validation (The Self-Validating Loop)

Before analyzing the API sample, the system must prove its own reliability:

  • Inject the 1.0 µg/mL standard six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Calculate the tailing factor (T); it must be ≤ 1.5. If T > 1.5, the system fails validation, indicating that the mobile phase pH has drifted and must be remade.

QC_Workflow N1 1. Sample Prep Dissolve API & Spike Reference Standard N2 2. Separation RP-HPLC with 0.1% Formic Acid N1->N2 N3 3. Detection ESI(-) MS (m/z 174.06) & UV N2->N3 N4 4. Validation System Suitability (RSD ≤ 2.0%) N3->N4

Fig 2: Self-validating LC-MS/MS analytical workflow for impurity quantification.

Conclusion

The accurate quantification of 2-(4-(Cyanomethyl)phenyl)acetic acid relies fundamentally on the integrity of the reference standard and the physicochemical logic of the analytical method. By leveraging primary-grade standards for final release and utilizing pH-controlled chromatographic environments to manage the amphiphilic nature of the impurity, analytical scientists can ensure that this bifunctional molecule does not compromise the safety or efficacy of the final API.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-(Cyanomethyl)phenyl)acetic acid

The following guide details the proper disposal procedures for 2-(4-(Cyanomethyl)phenyl)acetic acid , a bifunctional organic compound containing both a nitrile and a carboxylic acid group. Due to the potential for hazard...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(4-(Cyanomethyl)phenyl)acetic acid , a bifunctional organic compound containing both a nitrile and a carboxylic acid group. Due to the potential for hazardous hydrolysis (releasing ammonia or cyanide species under extreme conditions) and its likely toxicity, strict adherence to these protocols is required.[1][2]

[2][3]

Executive Summary

2-(4-(Cyanomethyl)phenyl)acetic acid (Calculated Formula:


) presents a dual hazard profile due to its nitrile (-CN)  and carboxylic acid (-COOH)  functionalities.[3] Improper disposal in municipal waste or down laboratory drains is strictly prohibited. The primary disposal pathway is high-temperature incineration  via a licensed hazardous waste contractor.[3]

Critical Safety Directive:

NEVER mix this compound with strong acids or strong oxidizers in a waste container. Acidic conditions can potentially hydrolyze the nitrile group, releasing toxic gases or causing uncontrolled exothermic reactions.[2]

Chemical Profile & Hazard Assessment

Understanding the chemical structure is the first step in safe disposal. This molecule consists of a phenyl ring substituted with a cyanomethyl group and an acetic acid group.

PropertyDescriptionRelevance to Disposal
Chemical Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Bifunctional: Acidic & Nitrile reactivity.[3][4]
Physical State Solid (White to off-white powder)Dust generation hazard during transfer.[3][5]
Solubility Soluble in organic solvents (DMSO, MeOH), sparingly in water.[2]dictates liquid waste stream formulation.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Corrosive to metal containers; pH compatible packaging required.[3]
Reactivity Nitrile: Hydrolyzes in strong acid/base.[3] Acid: Reacts with bases.Segregation is critical.
Hazard Classification (GHS)[3][6]
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled due to nitrile).[3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[6]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[4][6]

Pre-Disposal Handling & Segregation[8]

Effective disposal begins at the bench. You must segregate this waste stream to prevent incompatible reactions.[7]

Segregation Rules
  • Incompatible with: Strong Acids (e.g., HCl,

    
    ), Strong Bases (e.g., NaOH), and Strong Oxidizers (e.g., Permanganates).[2][3]
    
  • Compatible with: Non-halogenated organic solvents (e.g., Acetone, Methanol) and other non-reactive organic solids.[2]

Waste Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[3] Glass is acceptable but poses a breakage risk.

  • Liquid Waste: If dissolved, use an HDPE or amber glass solvent waste container. Ensure the cap has a chemically resistant liner (PTFE).

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

Step 1: Characterization & Minimization[10]
  • Confirm the identity of the material.[8]

  • If the material is pure and unused, keep it in the original manufacturer container if possible.[2]

  • Do not dilute unnecessarily. Solid waste is cheaper and safer to dispose of than liquid waste.

Step 2: Packaging
  • Solids: Transfer the solid 2-(4-(Cyanomethyl)phenyl)acetic acid into the HDPE waste container.

    • Technique: Use a disposable spatula. Work inside a fume hood to capture dust.

  • Liquids (Mother Liquors): If the compound is in solution (e.g., HPLC waste), ensure the solvent is compatible.

    • Note: If the solvent contains halogens (DCM, Chloroform), use a Halogenated Waste container.[2] If not, use Non-Halogenated .[2]

Step 3: Labeling

Attach a hazardous waste label with the following specific details:

  • Chemical Name: "2-(4-(Cyanomethyl)phenyl)acetic acid" (Do not use abbreviations).

  • Hazards: Check "Toxic" and "Irritant".

  • Constituents: If in solution, list the solvent % and the solute %.

Step 4: Storage & Pickup
  • Store the container in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Keep the container closed at all times except when adding waste.

  • Request pickup from your EHS department or licensed contractor (e.g., Veolia, Clean Harbors).[2]

Decision Logic for Disposal (Graphviz)[3]

The following diagram illustrates the decision-making process for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 2-(4-(Cyanomethyl)phenyl)acetic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath ContainerSolid Place in HDPE Wide-Mouth Jar (No liquids added) SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste - Toxic/Irritant' List: Nitrile & Acid Content ContainerSolid->Labeling Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo->Labeling Segregate as Halogenated NonHalo->Labeling Segregate as Non-Halogenated Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of 2-(4-(Cyanomethyl)phenyl)acetic acid waste.

Emergency Procedures

Spill Cleanup (Solid)[3]
  • Evacuate the immediate area if the spill is large (>10g) and dust is visible.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][9] If dust is present, use an N95 respirator.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material and place it into a waste container. Wipe the area with soap and water.[4][6][7][10][11]

  • Disposal: Treat all cleanup materials (gloves, towels) as hazardous chemical waste.

Accidental Exposure
  • Skin Contact: Wash with soap and water for 15 minutes.[6][10][11][12] The nitrile group can penetrate skin; monitor for signs of absorption.

  • Eye Contact: Rinse immediately with water for 15 minutes.[5][13][10][12] Seek medical attention.

Regulatory Compliance (RCRA)[3]

In the United States, this chemical falls under the following regulatory considerations:

  • Waste Classification: It is not a specifically P-listed or U-listed waste by name.[3] However, it exhibits the characteristic of Toxicity (due to the nitrile) and potentially Ignitability if dissolved in flammable solvents.

  • Waste Code Assignment:

    • If pure solid: Assign Toxic status based on generator knowledge.

    • If in flammable solvent: D001 (Ignitable).

    • If in halogenated solvent: F002 (Spent Halogenated Solvent).

Note: Always consult your local EHS officer, as state regulations (e.g., California Title 22) may be more deeper than federal RCRA rules.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary: 2-(4-Cyanophenyl)acetic acid (Structural Analog). [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(4-(Cyanomethyl)phenyl)acetic acid

[1][2][3][4] Executive Safety Summary Immediate Action Card Critical Hazard Primary Control Emergency Response Acute Toxicity (Nitrile Moiety) Engineering: Certified Chemical Fume Hood.[1][2][3]Inhalation: Remove to fres...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Safety Summary

Immediate Action Card

Critical Hazard Primary Control Emergency Response
Acute Toxicity (Nitrile Moiety) Engineering: Certified Chemical Fume Hood.[1][2][3]Inhalation: Remove to fresh air immediately. Support respiration.[2][3][4][5][6]
Corrosivity/Irritation (Acid Moiety) PPE: Double Nitrile Gloves (0.11 mm min) + Goggles.[2][3]Skin/Eye: Flush with water for 15 mins.[2][3][4][7] Remove contacts.
Cyanide Liberation Potential Metabolic: Avoid strong oxidizers/acids.[2][3]Ingestion: Do NOT induce vomiting. Seek immediate medical aid.

Chemical Profile & Hazard Analysis (FGHA)

Why this protocol exists: A Functional Group Hazard Analysis

As a Senior Application Scientist, I emphasize that for research intermediates like 2-(4-(Cyanomethyl)phenyl)acetic acid (often chemically referred to as 4-(cyanomethyl)phenylacetic acid in synthesis), specific Safety Data Sheets (SDS) may be sparse.[1][2][3] Therefore, we validate safety protocols based on Functional Group Hazard Analysis (FGHA) .

This molecule is bifunctional, presenting a dual-risk profile:

  • The Nitrile Group (-CH₂CN): Located on the benzyl position, this group poses a risk of metabolic cyanide release if ingested or inhaled.[2][3] While less acutely toxic than simple cyanide salts, benzyl nitriles are potent skin permeators and respiratory irritants.[2][3]

  • The Carboxylic Acid Group (-COOH): This moiety confers acidity, leading to tissue corrosion and severe eye irritation (Category 2A/1).[2][3]

Scientific Directive: Treat this compound as Acutely Toxic (Oral/Inhalation) and a Severe Irritant .[2][3][5][8] All handling must prevent mucosal contact and inhalation.[2][3][4][5][7]

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier Redundancy" system.[2][3] Do not rely on a single layer of defense.[2][3]

Hand Protection: The "Breakthrough" Rule

Standard latex gloves are insufficient against organic nitriles.[2][3] You must use Nitrile or Laminate film gloves.[2][3]

  • Primary Layer: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).[2][3]

  • Secondary Layer (High Risk): If handling >10g or solutions, wear Silver Shield/4H® laminate gloves under the nitrile outer glove to prevent organic solvent permeation.[2][3]

  • Protocol: Change outer gloves immediately upon splash contact.[2][3] Change routine gloves every 60 minutes due to invisible permeation.[2][3]

Respiratory & Ocular Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant) are mandatory.[2][3] Safety glasses with side shields are inadequate for powders that can become airborne irritants.[2][3]

  • Respiratory:

    • Standard: All open-vessel manipulations must occur inside a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.[2][3]

    • Emergency: In case of spill outside the hood, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.[1][2][3]

Body Protection[1][2][3]
  • Torso: Chemical-resistant lab coat (polypropylene/SMS material preferred over cotton).[1][2][3]

  • Feet: Closed-toe, non-perforated shoes.[2][3] Tyvek shoe covers recommended for spill cleanup.[2][3]

Operational Workflow: The "Safe Handling Lifecycle"

This self-validating workflow ensures that safety checks are integrated into the experimental process, not added as an afterthought.

Diagram: Safe Handling Lifecycle

SafeHandling cluster_controls Critical Controls Receipt 1. Receipt & Storage (4°C, Desiccated) Weighing 2. Weighing (Static Control) Receipt->Weighing Check Seal integrity Solubilization 3. Solubilization (Fume Hood) Weighing->Solubilization Anti-static gun usage Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Add solvent slowly Disposal 5. Waste Disposal (Segregated) Reaction->Disposal Quench excess

Caption: Operational lifecycle emphasizing containment at the weighing and solubilization stages.

Detailed Step-by-Step Methodology
Step 1: Weighing (Critical Risk Point)[1][2][3]
  • Risk: Electrostatic powders can "jump" and disperse, leading to inhalation.[2][3]

  • Protocol:

    • Place the analytical balance inside the fume hood.[2][3] If this is impossible, use a powder containment hood .[2][3]

    • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.[2][3]

    • Keep the stock container closed whenever not actively spooning material.[2][3]

Step 2: Solubilization
  • Risk: Exothermic reaction or splashing.[2][3]

  • Protocol:

    • Clamp the receiving flask securely.[2][3]

    • Add the solid first, then the solvent (e.g., DMSO, Methanol) down the side of the flask to minimize aerosol generation.[2][3]

    • Self-Validation: Visually inspect for "fuming" or rapid heat generation (unlikely with this acid, but good practice).[2][3]

Step 3: Reaction Monitoring[1][2]
  • Protocol: Use closed vessels (septum + nitrogen line) to prevent vapor release.[2][3] Avoid open-flask heating.

Emergency Response & Decontamination

Spill Management (Solid)[1][2][3][4]
  • Evacuate the immediate area if the spill is >5g and outside a hood.[2][3]

  • Don PPE: Double gloves, goggles, N95/P100 respirator.[2][3]

  • Cover: Gently cover the spill with wet paper towels to prevent dust dispersal.[2][3]

  • Clean: Scoop up the material.[2][3][4] Clean the surface with 1N NaOH (to neutralize the acid) followed by water.[2][3]

  • Disposal: Place waste in a container labeled "Hazardous Waste: Toxic/Corrosive Solid."

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use organic solvents (ethanol/DMSO) as they may increase skin absorption of the nitrile.[2][3]

  • Eye Contact: Flush immediately for 15 minutes, lifting eyelids.[2][3][4] Seek ophthalmological evaluation.

Disposal Protocols

Environmental compliance requires segregating this chemical based on its dual hazards.[2][3][4]

Waste StreamClassificationHandling Instruction
Solid Waste Toxic/Corrosive SolidDouble-bag in polyethylene.[1][2][3] Label with CAS and "Nitrile/Acid Hazard".[2][3]
Liquid Waste (Aqueous) Aqueous Acidic ToxicAdjust pH to 6–8 before disposal if local regulations permit, otherwise collect as acidic waste.[2][3]
Liquid Waste (Organic) Organic Solvent WasteDo not mix with strong oxidizers (e.g., Nitric acid) to prevent nitrile oxidation/rupture.[1][2][3]

Disposal Code: Consult local EHS for specific codes. In the US, this often falls under general "Toxic" (T) or "Corrosive" (C) characteristics if not specifically listed (e.g., P-listed or U-listed).[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11344187, 2-(4-formylphenyl)acetic acid (Structural Analog Safety Data). Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Nitriles and Cyanides.[2][3] Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Cyanomethyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Cyanomethyl)phenyl)acetic acid
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